Nepetalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-3-4-8(7(2)5-11)9(6)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13)/t6-,7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMAXSVLBZNEL-RBXMUDONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1C(=O)O)C(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200406 | |
| Record name | Nepetalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-06-1 | |
| Record name | (1R,2S,5R)-2-Methyl-5-[(1R)-1-methyl-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepetalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepetalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of Nepetalic Acid Stereoisomers: A Technical Guide for Researchers
Abstract
Nepetalic acid, a cyclopentanoid monoterpene and the hydrolytic product of nepetalactone (B1678191), is a key compound in the study of insect repellents and feline attractants derived from the Nepeta genus. The stereochemistry of this compound is intrinsically linked to the biological activity of its parent lactones. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their structures, and the experimental methodologies for their elucidation. Detailed protocols for separation and characterization, alongside a comprehensive summary of spectroscopic and polarimetric data, are presented to aid researchers in the fields of natural product chemistry, chemical ecology, and drug development. Furthermore, the known mechanism of action for its insect repellent properties is visualized, offering insights into its biological function.
Introduction
The genus Nepeta, commonly known as catnip, produces a variety of iridoid monoterpenes, with nepetalactones being the most prominent. These compounds are renowned for their potent effects on both insects and felines. This compound is formed through the hydrolysis of nepetalactone and exists in various stereoisomeric forms, the distribution of which is dependent on the stereochemistry of the parent nepetalactone. The elucidation of these stereoisomers is crucial for understanding structure-activity relationships and for the development of novel, natural-product-based insect repellents. This guide aims to provide a comprehensive resource for the scientific community, detailing the structures of this compound stereoisomers and the analytical techniques required for their separation and characterization.
Stereoisomers of this compound
This compound possesses multiple chiral centers, giving rise to several stereoisomers. The stereochemistry is typically described in relation to the parent nepetalactones, which include cis,trans-(or Z,E)- and trans,cis-(or E,Z)-nepetalactone. The hydrolysis of these lactones under basic conditions opens the lactone ring to form the corresponding this compound salt, preserving the stereochemistry at the chiral centers. Subsequent acidification yields the free this compound.
The interconversion and relationship between the common nepetalactone isomers and their corresponding nepetalic acids are crucial for their separation and identification. The trans,cis-nepetalactone is known to be thermodynamically more stable and can be formed from the cis,trans-isomer through epimerization under basic conditions.
Experimental Protocols
The elucidation of this compound stereoisomers relies on a combination of separation and spectroscopic techniques. The following protocols provide detailed methodologies for these key experiments.
pH-Sensitive Separation of Nepetalactone Isomers via this compound Formation
This method leverages the differential hydrolysis rates of nepetalactone isomers to achieve separation. The cis,trans-isomer is more susceptible to hydrolysis under basic conditions, allowing for its conversion to the water-soluble this compound salt, while the trans,cis-isomer remains predominantly in the organic phase.
Protocol:
-
Dissolution: Dissolve catnip essential oil in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add an aqueous solution of a mild inorganic base (e.g., 5% sodium bicarbonate).
-
Hydrolysis: Stir the biphasic mixture vigorously for several hours to facilitate the selective hydrolysis of cis,trans-nepetalactone to its corresponding sodium nepetalate, which will partition into the aqueous phase.
-
Phase Separation: Allow the layers to separate. The organic phase contains the enriched trans,cis-nepetalactone, while the aqueous phase contains the sodium salt of cis,trans-nepetalic acid.
-
Isolation of trans,cis-Nepetalactone: Wash the organic phase with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.
-
Isolation of cis,trans-Nepetalic Acid: Carefully acidify the aqueous phase to approximately pH 3-4 with a dilute acid (e.g., 1M HCl).
-
Extraction of this compound: Extract the acidified aqueous phase with a fresh portion of an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract containing the this compound over anhydrous sodium sulfate and evaporate the solvent to yield the purified cis,trans-nepetalic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the analysis of volatile compounds like this compound, which is typically derivatized to a more volatile ester form (e.g., methyl ester) prior to analysis.
Protocol:
-
Derivatization (Methylation): To a solution of the isolated this compound isomer in a suitable solvent (e.g., diethyl ether), add an excess of diazomethane (B1218177) solution dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10-15 minutes. Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
Sample Preparation: Dilute the derivatized sample in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC-MS System:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the isolated stereoisomers.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[1][2][3] Ensure the solution is free of particulate matter by filtering through a small plug of glass wool if necessary.[2]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Polarimetry
Optical rotation is a key physical property for differentiating between enantiomers.
Protocol:
-
Sample Preparation: Accurately weigh a sample of the purified this compound stereoisomer and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) to a precise concentration (c), typically in g/100 mL.[4]
-
Measurement:
-
Use a polarimeter with a sodium D-line light source (589 nm).
-
Calibrate the instrument with the pure solvent.
-
Fill a sample cell of a known path length (l) in decimeters (dm) with the sample solution.
-
Measure the observed rotation (α) at a specific temperature (T).
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α]TD = α / (l × c).[5]
Quantitative Data
The following table summarizes the key quantitative data for the characterization of this compound stereoisomers. (Note: Due to the limited availability of complete, experimentally verified data for all this compound stereoisomers in the public domain, this table is presented as a template. Researchers are encouraged to contribute to the population of this data).
| Stereoisomer | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] (J [Hz]) | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] | Specific Rotation [α]TD (Solvent, c) |
| (cis,trans)-Nepetalic Acid | Data not available | Data not available | Data not available |
| (trans,cis)-Nepetalic Acid | Data not available | Data not available | Data not available |
| Other Isomers | Data not available | Data not available | Data not available |
Biological Activity and Signaling Pathway
The primary recognized biological activity of this compound and its parent nepetalactones is insect repellency. Recent studies have elucidated the molecular mechanism underlying this effect.
Mechanism of Insect Repellency
Nepetalactone and, by extension, this compound, act as insect repellents by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects.[6] TRPA1 is a non-selective cation channel that functions as a sensor for noxious and irritant chemicals.[6] The activation of this receptor in sensory neurons of insects triggers an aversive behavioral response, leading to repellency.[6] Importantly, while catnip iridoids activate insect TRPA1, they do not activate the human ortholog, which supports their use as safe, natural insect repellents.[6]
Conclusion
The stereoisomers of this compound are pivotal to the biological activity associated with the Nepeta genus. Their accurate elucidation requires a multi-faceted approach combining selective chemical separation with advanced spectroscopic and polarimetric techniques. This guide provides a foundational framework of experimental protocols and a summary of the current understanding of their biological mechanism of action. Further research is warranted to fully characterize all stereoisomers of this compound and to populate a comprehensive database of their quantitative analytical data. Such efforts will undoubtedly accelerate the development of new and effective natural products for various applications, including pest management and pharmaceuticals.
References
The intricate biosynthetic pathway of nepetalic acid in Nepeta cataria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetalic acid, a fascinating iridoid monoterpene, is a key intermediate in the biosynthesis of nepetalactones, the compounds responsible for the characteristic effects of catnip (Nepeta cataria) on felines and its potent insect-repellent properties. The elucidation of its biosynthetic pathway has revealed a specialized metabolic network involving a series of unique enzymatic reactions. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Nepeta cataria, detailing the enzymatic steps from the universal precursor geranyl pyrophosphate (GPP) to the formation of nepetalactone (B1678191) stereoisomers. It includes a summary of quantitative data, detailed experimental protocols for key analytical and molecular techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding and further research in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound and its lactone derivatives, nepetalactones, in Nepeta cataria originates from the methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C10 precursor for monoterpenes, geranyl pyrophosphate (GPP)[1][2]. The subsequent transformation of GPP into the various stereoisomers of nepetalactone is a multi-step process localized within the glandular trichomes of the plant[1][2]. This pathway involves a cascade of enzymatic reactions including hydrolysis, oxidation, reductive cyclization, and stereoselective conversions.
The key enzymatic steps are as follows:
-
Geraniol (B1671447) Formation: The pathway initiates with the hydrolysis of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) [1][2][3].
-
Sequential Oxidation: Geraniol undergoes a two-step oxidation to form the reactive dialdehyde, 8-oxogeranial. The first step is the hydroxylation of geraniol to 8-hydroxygeraniol, catalyzed by the cytochrome P450 enzyme Geraniol-8-hydroxylase (G8H) [1][2][3][4]. Subsequently, 8-hydroxygeraniol oxidoreductase (HGO) oxidizes 8-hydroxygeraniol to 8-oxogeranial[1][2][3][4].
-
Reductive Cyclization and the Birth of the Iridoid Skeleton: The formation of the characteristic iridoid skeleton is a pivotal step catalyzed by Iridoid Synthase (ISY) . ISY mediates the 1,4-reduction of 8-oxogeranial to a reactive 8-oxocitronellyl enol intermediate[1][2][3][4].
-
Stereoselective Cyclization and Nepetalactol Formation: The reactive enol intermediate is then captured and guided into specific stereochemical configurations by a suite of enzymes. A Major-Latex Protein-Like (MLPL) enzyme directs the cyclization towards the formation of the (S)-cis,trans-nepetalactol isomer[1][2][3][4]. Concurrently, Nepetalactol-related Short-chain Dehydrogenase/reductase (NEPS) enzymes, specifically NEPS3 and NEPS4, catalyze the formation of (S)-cis,cis-nepetalactol and (S)-trans,cis-nepetalactol isomers, respectively[1][2].
-
Final Oxidation to Nepetalactone: The various nepetalactol stereoisomers are then oxidized by other NAD-dependent NEPS enzymes, such as NEPS1 and NEPS5, to yield the corresponding stable nepetalactone lactones[1][2]. This compound exists in equilibrium with its cyclic lactone form, nepetalactone.
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway provides crucial insights into the efficiency and regulation of this metabolic network. This section summarizes key quantitative data from biochemical assays of pathway enzymes and metabolite analyses in Nepeta species.
Table 1: Steady-State Kinetic Parameters of Iridoid Synthase (ISY)
The catalytic efficiency of Iridoid Synthase is a critical determinant of the flux through the iridoid pathway. The following table presents the kinetic constants for ISY from Nepeta mussinii, a close relative of N. cataria.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| NmISY2 | 8-oxogeranial | 7.3 ± 0.7 | 0.60 ± 0.02 | [1] |
| NmISY2 | NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | [1] |
Table 2: Metabolite Concentrations in Different Nepeta cataria Genotypes
The accumulation of this compound and related iridoids can vary significantly between different genotypes of N. cataria. This table provides a snapshot of the concentrations of key iridoids in various plant lines.
| Genotype | This compound (mg/100g DW) | Nepetalactam (mg/100g DW) | Dihydronepetalactone (mg/100g DW) | Reference |
| CR9 | 863.6 | 19.1 | - | |
| UK.9 | 728.8 - 660.0 | - | - | |
| CR5 | 728.8 - 660.0 | 13.9 - 16.9 | 10.3 - 12.1 | |
| CR9 x CR3 | 728.8 - 660.0 | - | - | |
| UK.2 | - | 25.5 | 8.3 | |
| CR1 | - | 19.1 | 8.9 | |
| CR2.3 | - | 13.9 - 16.9 | 10.3 - 12.1 | |
| CR2 | - | 13.9 - 16.9 | 10.3 - 12.1 | |
| CR3 | - | 13.9 - 16.9 | - | |
| CIT | 11.9 | 2.8 | - | |
| Data presented as ranges where applicable across different harvests. |
Table 3: Relative Abundance of Nepetalactone Isomers in Nepeta cataria Essential Oil
The stereochemical outcome of the biosynthetic pathway is reflected in the relative abundance of different nepetalactone isomers.
| Compound | Relative Peak Area (%) | Reference |
| cis,trans-Nepetalactone | 70 - 98 | |
| trans,cis-Nepetalactone | 1 - 20 | |
| Dihydronepetalactone | 1 - 5 | |
| Nepetalic Anhydride | 1 - 3 | |
| Caryophyllene | 1 - 8 | |
| Values represent typical ranges found in various studies and can be influenced by chemotype and environmental factors. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced molecular and analytical techniques. This section provides detailed methodologies for key experiments.
Heterologous Expression and Biochemical Characterization of Biosynthetic Enzymes
Objective: To produce and functionally characterize the enzymes of the this compound pathway.
Protocol:
-
Gene Cloning:
-
Isolate total RNA from the glandular trichomes of young N. cataria leaves.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the coding sequences of the target genes (e.g., GES, G8H, HGO, ISY, MLPL, NEPS) by PCR using gene-specific primers.
-
Clone the amplified fragments into a suitable expression vector (e.g., pET-28a(+) for E. coli expression) containing an N- or C-terminal purification tag (e.g., His6-tag).
-
-
Heterologous Expression in E. coli:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-18 hours.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Desalt and concentrate the purified protein using ultrafiltration.
-
-
Enzyme Assays:
-
GES Assay: Incubate the purified GES with GPP in a suitable buffer and analyze the formation of geraniol by GC-MS.
-
G8H and HGO Assays: These assays are often performed in coupled reactions. For G8H, incubate the enzyme (typically as microsomes for P450s) with geraniol and a P450 reductase in the presence of NADPH. For HGO, incubate with 8-hydroxygeraniol and NAD(P)+. Analyze the products by GC-MS or LC-MS.
-
ISY Assay: Incubate purified ISY with 8-oxogeranial and NADPH. Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze the formation of nepetalactol and iridodial (B1216469) isomers by GC-MS[1].
-
MLPL and NEPS Assays: These assays are typically performed in coupled reactions with ISY. Incubate ISY, MLPL, and/or NEPS enzymes with 8-oxogeranial and necessary cofactors (NADPH for ISY, NAD+ for oxidizing NEPS). Analyze the stereoisomeric profile of the resulting nepetalactols and nepetalactones by GC-MS[5].
-
Virus-Induced Gene Silencing (VIGS) in Nepeta cataria
Objective: To investigate the in vivo function of genes in the this compound biosynthetic pathway.
Protocol:
-
Vector Construction:
-
Amplify a 200-400 bp fragment of the target gene's coding sequence.
-
Clone the fragment into the pTRV2 (Tobacco Rattle Virus) VIGS vector.
-
A fragment of a gene that produces a visible phenotype when silenced, such as Phytoene desaturase (PDS) or Magnesium chelatase subunit H (ChlH), is often co-silenced as a visual marker[2].
-
-
Agrobacterium tumefaciens Transformation:
-
Transform competent A. tumefaciens (e.g., strain GV3101) with the pTRV1 and the pTRV2-gene construct plasmids separately by electroporation.
-
Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.
-
-
Agroinfiltration:
-
Grow separate overnight cultures of A. tumefaciens containing pTRV1 and pTRV2-gene constructs.
-
Pellet the bacteria and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to a final OD600 of 1.0 for each strain.
-
Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio and incubate at room temperature for 3-4 hours.
-
Infiltrate the bacterial suspension into the abaxial side of the leaves of 3-4 week old N. cataria plants using a needleless syringe[2].
-
-
Phenotyping and Metabolite Analysis:
-
Grow the infiltrated plants for 3-4 weeks until the silencing phenotype (e.g., photobleaching for PDS or ChlH) is visible in the upper, newly developed leaves[2].
-
Harvest the silenced and control (e.g., empty vector) leaf tissues.
-
Extract metabolites and analyze the levels of this compound, nepetalactones, and other intermediates by GC-MS or LC-MS/MS.
-
Quantification of this compound and Intermediates by LC-MS/MS
Objective: To accurately quantify the absolute concentrations of this compound and its precursors in N. cataria tissues.
Protocol:
-
Sample Preparation:
-
Flash-freeze a known weight of N. cataria leaf tissue in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites with a suitable solvent (e.g., 80% methanol) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex and sonicate the mixture to ensure complete extraction.
-
Centrifuge to pellet cell debris and filter the supernatant.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for acidic compounds like this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each analyte and the internal standard. For this compound, this would involve selecting the deprotonated molecule [M-H]- as the precursor ion and identifying characteristic fragment ions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
-
-
Quantification:
-
Generate a calibration curve using a series of standard solutions of the pure analytes of known concentrations, each containing the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analytes in the plant extracts by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Regulation
The biosynthesis of this compound, like other specialized metabolic pathways in plants, is likely under tight regulatory control, influenced by developmental cues and environmental stimuli. While the specific signaling pathways governing this compound biosynthesis in Nepeta cataria are not yet fully elucidated, it is hypothesized that jasmonate signaling plays a significant role, as is common for the regulation of terpenoid biosynthesis in response to herbivory and other stresses. Further research using transcriptomics and functional genomics approaches is needed to uncover the transcription factors and signaling cascades that modulate the expression of the biosynthetic genes and, consequently, the production of this compound and nepetalactones.
Conclusion
The biosynthetic pathway of this compound in Nepeta cataria is a testament to the evolutionary ingenuity of plant specialized metabolism. The recruitment and functional diversification of enzymes from different families have led to the creation of a unique metabolic route for the production of bioactive iridoids. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the intricacies of this pathway. Future research directions include the complete kinetic characterization of all pathway enzymes, the elucidation of the regulatory networks governing the pathway, and the application of this knowledge for the metabolic engineering of this compound and nepetalactone production in heterologous systems for agricultural and pharmaceutical applications.
References
Natural sources and distribution of nepetalic acid in the Nepeta genus
An In-depth Technical Guide on the Natural Sources and Distribution of Nepetalic Acid in the Nepeta Genus
Introduction
The genus Nepeta, a prominent member of the Lamiaceae family, encompasses approximately 300 species of aromatic perennial herbs.[1][2] These plants are of significant phytochemical interest due to their production of a diverse array of secondary metabolites, including flavonoids, phenolic acids, and terpenoids.[3][4] Among these, the most characteristic compounds are the iridoid monoterpenes, particularly nepetalactones and their derivatives.[1] this compound, a hydrolytic derivative of nepetalactone (B1678191), is a bioactive iridoid that has garnered interest for its potential applications.[5] This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound within the Nepeta genus, tailored for researchers, scientists, and drug development professionals.
Natural Sources and Distribution of this compound
This compound is not uniformly distributed across the Nepeta genus. Its presence and concentration are dependent on the species, genotype, and even the specific plant organ. While nepetalactones are the more commonly studied volatile compounds, this compound is a significant, less volatile iridoid found in several species.
Documented Nepeta Species Containing this compound
Several species have been identified as sources of this compound and its derivatives:
-
Nepeta cataria (Catnip): This is the most studied species, and various genotypes have been evaluated for their iridoid content. It can produce this compound in significant quantities.[5][6]
-
Nepeta nuda (Naked Catmint): This species is a notable accumulator of this compound, particularly in its inflorescences.[7]
-
Nepeta caesarea [5]
-
Nepeta nuda ssp. albiflora [5]
-
Nepeta curviflora (Syrian Catmint): A novel derivative, the methyl acetal (B89532) of this compound, was isolated from this species, indicating its potential as a source of unique this compound analogues.[3][8]
Quantitative Distribution of this compound
The concentration of this compound varies significantly among different species and genotypes. The accumulation of these metabolites is also influenced by harvest time and environmental conditions.[5] A study evaluating 34 genotypes of Nepeta cataria provides the most detailed quantitative data available.
| Nepeta Species/Genotype | Plant Part | This compound Concentration (mg/100g dry biomass) | Reference |
| Nepeta cataria 'CR9' | Aerial Parts | 863.6 (Average over multiple harvests) | [5] |
| Nepeta cataria 'UK.9' | Aerial Parts | ~728.8 | [5] |
| Nepeta cataria 'CR5' | Aerial Parts | ~660.0 - 728.8 | [5] |
| Nepeta cataria 'CR9 x CR3' | Aerial Parts | ~660.0 - 728.8 | [5] |
| Nepeta cataria 'CL1' | Aerial Parts | 11.9 | [5] |
| Nepeta nuda | Inflorescences | Reported as having high accumulation | [7] |
| Nepeta curviflora | Aerial Parts | Yielded this compound methyl acetal (20 mg from 1.2 kg extract) | [3] |
Biosynthesis of this compound
This compound is formed via the hydrolysis of nepetalactone.[5] Therefore, its biosynthesis is intrinsically linked to the iridoid pathway that produces nepetalactones. This pathway begins with geranyl pyrophosphate (GPP) from the methylerythritol phosphate (B84403) (MEP) pathway and involves a series of enzymatic steps.[2][9]
The key steps involve the conversion of GPP to 8-oxogeranial, which is then cyclized by iridoid synthase (ISY) to form nepetalactol, the universal precursor to iridoids in Nepeta.[10][11] Nepetalactol is subsequently oxidized to form various nepetalactone stereoisomers.[9][12] Finally, nepetalactone can be hydrolyzed to yield this compound.
Experimental Protocols
The isolation and quantification of this compound require specific methodologies due to its chemical properties. Unlike the volatile nepetalactones often analyzed via GC-MS of essential oils, this compound is less volatile and requires liquid chromatography for accurate analysis.
Extraction and Isolation
The choice of extraction method depends on the target compounds. For a comprehensive analysis of iridoids including this compound, solvent extraction is preferred over hydrodistillation.
Protocol: Solvent Extraction of Iridoids (Adapted from[3][5])
-
Plant Material Preparation: Air-dry the aerial parts of the Nepeta species at room temperature and grind them into a fine powder.
-
Defatting (Optional but Recommended): To remove non-polar compounds like fats and waxes, first extract the ground plant material with a non-polar solvent such as petroleum ether or hexane (B92381) for several hours to a week at room temperature. Discard the solvent.[3]
-
Primary Extraction:
-
Extract the defatted plant residue with ethanol (B145695) or methanol (B129727) (e.g., 1:10 w/v) at room temperature. For exhaustive extraction, this process can be repeated multiple times (e.g., five times for seven days each).[3]
-
Alternatively, for faster screening, extract a known amount of biomass (e.g., 0.2 g) with a smaller volume of ethanol (e.g., 20 mL) using sonication for a defined period (e.g., 30 minutes).[5]
-
-
Solvent Removal: Combine the ethanol/methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a gummy crude extract.
-
Fractionation (for Isolation):
-
The crude extract can be partitioned between solvents of different polarities (e.g., water and n-butanol) to separate compounds based on polarity.[3]
-
Subject the desired fraction to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) for further purification.[3]
-
Monitor fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the target compound.
-
-
Final Purification: Preparative HPLC or further column chromatography may be required to obtain pure this compound or its derivatives.[3]
References
- 1. Secure Verification [radar.ibiss.bg.ac.rs]
- 2. benchchem.com [benchchem.com]
- 3. A study of the chemical constituents of <i>Nepeta curviflora</i> from Jordan - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Nepetalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of nepetalic acid, a monoterpenoid of significant interest in natural product chemistry and drug development. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of this and similar natural products.
Introduction to this compound
This compound is a cyclopentanoid monoterpene and a key intermediate in the biosynthesis of nepetalactone (B1678191), the active component in catnip (Nepeta cataria) responsible for its characteristic effects on felines. The structural elucidation and unambiguous characterization of this compound are crucial for its synthesis, derivatization, and the exploration of its potential pharmacological activities. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about its molecular structure, functional groups, and connectivity.
Spectroscopic Data for this compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound, along with experimental data for its methyl acetal (B89532), are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment (Proposed) |
| ~9.7 | d | H-1' (Aldehyde) |
| ~2.5 - 2.8 | m | H-1 |
| ~2.3 - 2.5 | m | H-2' |
| ~1.8 - 2.1 | m | H-2, H-5 |
| ~1.4 - 1.7 | m | H-3, H-4 |
| ~1.1 | d | C(2')-CH₃ |
| ~1.0 | d | C(5)-CH₃ |
| ~12.0 | br s | COOH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment (Proposed) |
| ~205 | C-1' (Aldehyde) |
| ~180 | C=O (Carboxylic Acid) |
| ~50 | C-1 |
| ~48 | C-2' |
| ~45 | C-5 |
| ~40 | C-2 |
| ~35 | C-4 |
| ~33 | C-3 |
| ~15 | C(2')-CH₃ |
| ~14 | C(5)-CH₃ |
Table 3: Experimental NMR Data for this compound Methyl Acetal [1]
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |
| 1 | 107.5 | 4.73, d, 8.5 |
| 3 | 39.5 | 1.45, m |
| 4 | 41.8 | 2.15, m |
| 5 | 25.9 | 1.55, m / 1.65, m |
| 6 | 34.4 | 1.25, m / 1.85, m |
| 7 | 38.4 | 1.95, m |
| 8 | 49.4 | 2.35, m |
| 9 | 178.5 | - |
| 10 | 21.5 | 0.95, d, 7.0 |
| 11 | 15.8 | 0.99, d, 7.0 |
| OMe | 55.2 | 3.35, s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorptions for this compound are expected to arise from the carboxylic acid and aldehyde moieties.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~1760 | Strong | C=O stretch (Carboxylic Acid, monomer) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid, dimer) |
| ~1725 | Strong | C=O stretch (Aldehyde) |
| 2820 and 2720 | Medium, Sharp | C-H stretch (Aldehyde) |
| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |
The experimental IR spectrum of this compound methyl acetal shows characteristic bands at 2955, 1725, 1460, 1380, 1100, and 1040 cm⁻¹[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆O₃), the expected molecular weight is approximately 184.11 g/mol .
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z (amu) | Adduct/Fragment |
| 185.1172 | [M+H]⁺ |
| 207.0991 | [M+Na]⁺ |
| 183.1027 | [M-H]⁻ |
| 167.1072 | [M+H-H₂O]⁺ |
| 139 | [M-COOH]⁺ |
| 111 | Further fragmentation |
High-resolution mass spectrometry (HRMS) of this compound methyl acetal established its molecular formula as C₁₂H₂₀O₄[1].
Experimental Protocols
The following are detailed methodologies for the isolation and spectroscopic analysis of this compound and related compounds.
Isolation of this compound
A common method for obtaining this compound involves the hydrolysis of nepetalactone, which is readily available from catnip oil.
-
Extraction of Nepetalactone: Extract catnip oil from the plant material (Nepeta cataria) via steam distillation.
-
Hydrolysis: Dissolve the extracted catnip oil in a suitable water-immiscible organic solvent. Add an aqueous solution of an inorganic base (e.g., sodium hydroxide).
-
Reaction: Stir the biphasic mixture vigorously at room temperature to facilitate the hydrolysis of nepetalactone to sodium nepetalate.
-
Separation: Separate the aqueous phase containing the sodium nepetalate from the organic phase.
-
Acidification: Carefully acidify the aqueous phase to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate and form this compound.
-
Extraction and Purification: Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method for GC-MS that provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is frequently used, which typically provides information about the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.
This diagram outlines the logical progression from the raw plant material to the final structural confirmation of the target compound, highlighting the central role of various spectroscopic techniques. Each step is crucial for obtaining a pure sample and acquiring the high-quality data necessary for unambiguous characterization.
References
A Technical Guide to the Role of Nepetalic Acid and Related Iridoids in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants of the Nepeta genus are prolific producers of iridoid monoterpenes, most notably nepetalactone (B1678191), the compound renowned for its effects on felines and its potent insect-repellent properties. This technical guide delves into the biosynthesis and function of these iridoids in plant defense. While the role of nepetalactone as a volatile organic compound (VOC) in direct defense against herbivores is well-documented, the function of its hydrolysis product, nepetalic acid, remains largely unexplored. This document synthesizes the current understanding of the iridoid biosynthetic pathway, summarizes the quantitative data on the defensive efficacy of these compounds, and details the experimental protocols for their analysis. Furthermore, it contextualizes this system within the canonical jasmonic acid (JA) signaling pathway, the primary hub for herbivore defense signaling in many plants. We highlight the significant knowledge gap concerning the potential endogenous signaling role of this compound and propose experimental workflows to investigate this intriguing possibility, offering a roadmap for future research in plant defense mechanisms and natural product discovery.
Biosynthesis of this compound in Nepeta
The defensive compounds in Nepeta species are products of the iridoid biosynthesis pathway, a specialized branch of terpene metabolism. The pathway begins with geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions converts GPP into various nepetalactone stereoisomers.[1][2] this compound is not a direct product of this enzymatic cascade but is rather formed through the subsequent hydrolysis of nepetalactone.[3]
The key steps in the biosynthesis of nepetalactone are:
-
Geraniol (B1671447) Synthesis: Geranyl pyrophosphate (GPP) is converted to geraniol by the enzyme geraniol synthase (GES).[1]
-
Oxidation: Geraniol undergoes oxidation to 8-oxogeranial through the sequential action of geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidase (HGO).[1]
-
Cyclization: The critical cyclization step is catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into nepetalactol stereoisomers.[1][4] The stereochemical outcome is further influenced by major latex protein-like (MLPL) enzymes.[1][2]
-
Final Oxidation: Finally, nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes oxidize the nepetalactol isomers to produce the corresponding stable nepetalactone isomers.[1][2][4]
-
Hydrolysis: this compound is formed from the hydrolysis of the nepetalactone lactone ring.[3]
References
An In-depth Technical Guide to the Chemical Properties and Physical Constants of Nepetalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalic acid, a monoterpenoid derived from the essential oil of plants belonging to the Nepeta genus, notably catnip (Nepeta cataria), is a compound of increasing interest in the scientific community. As a hydrolysis product of nepetalactone (B1678191), the well-known cat attractant and insect repellent, this compound shares a similar structural backbone and exhibits a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties and physical constants of this compound, detailed experimental protocols for its preparation, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical and Physical Properties
This compound is a bicyclic monoterpene characterized by a cyclopentane (B165970) ring structure. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| CAS Number | 524-06-1 | [1] |
| Synonyms | This compound, (1'R)-Nepetalic acid, 2-(1-Formylethyl)-5-methylcyclopentanecarboxylic acid | [1][2][3] |
Table 2: Physical Constants of this compound
| Property | Value | Conditions | Source |
| Melting Point | 67 °C | [4] | |
| 74.00 to 75.00 °C | @ 760.00 mm Hg | [3] | |
| Boiling Point | 315.44 °C | @ 760.00 mm Hg (estimated) | [3] |
| Solubility | Water: 2018 mg/L | @ 25 °C (estimated) | [3] |
| pKa (predicted) | 4.59 (Strongest Acidic) | ||
| logP (o/w) | 1.409 (estimated) | [3] |
Table 3: Spectral Data Proxies for this compound
| Property | Adduct | m/z | Predicted CCS (Ų) | Source |
| Collision Cross Section | [M+H]⁺ | 185.11722 | 141.4 | [5] |
| [M+Na]⁺ | 207.09916 | 147.7 | [5] | |
| [M-H]⁻ | 183.10266 | 143.5 | [5] |
Experimental Protocols
Preparation of this compound from cis,trans-Nepetalactone
This protocol details the hydrolysis of cis,trans-nepetalactone to yield this compound, followed by its purification.
Materials:
-
cis,trans-Nepetalactone
-
Tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Petroleum ether
Procedure:
-
A solution of cis-trans-nepetalactone in 5 mL of tetrahydrofuran (THF) is treated with a solution of 1.0 g of sodium hydroxide in 5 mL of water. This initially results in a two-phase mixture that becomes a yellow solution.[4]
-
After 1 hour, the basic solution is extracted twice with 20 mL aliquots of fresh ethyl acetate.[4]
-
The aqueous layer from this extraction is then acidified drop-wise with 1N HCl to a pH of 3, at which point it turns into a white heterogeneous mixture.[4]
-
The solvent is removed under vacuum, resulting in a yellow oil.[4]
-
The yellow oil is triturated with 100 mL of petroleum ether and allowed to crystallize into a white solid upon standing.[4]
-
The white solid is filtered, washed with 20 mL of cold petroleum ether, and dried under high vacuum to afford this compound.[4]
Biological Activity and Signaling Pathways
The biological activities of this compound are an emerging area of research. While its precursor, nepetalactone, is a known insect repellent, the specific mechanisms of action for this compound are not as well-defined. However, recent studies on nepetalactone provide strong indications of the likely signaling pathways involved, which may also be relevant for this compound due to their structural similarities.
Interaction with Transient Receptor Potential Ankyrin 1 (TRPA1) Channel
The insect repellent effect of catnip and its active component, nepetalactone, has been shown to be mediated through the activation of the insect isoform of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] TRPA1 is a non-selective cation channel that functions as a sensor for irritant and pungent compounds.[6][7] Activation of TRPA1 in insects leads to aversive behaviors, effectively repelling them from the source of the compound.
Given that this compound is a hydrolysis product of nepetalactone and retains the core iridoid structure, it is plausible that it also interacts with the TRPA1 channel. This interaction would likely involve the binding of this compound to the channel, leading to its opening and subsequent cation influx, which triggers a neuronal response perceived as irritating by the insect.
Conclusion
This compound presents a compelling subject for further investigation in the fields of chemical ecology, pharmacology, and drug development. This guide has consolidated the currently available data on its chemical and physical properties and provided a detailed protocol for its synthesis. While the precise signaling pathways of this compound are still under investigation, the established mechanism of its precursor, nepetalactone, offers a strong hypothetical framework centered on the TRPA1 channel. Future research should focus on obtaining experimental spectral data for this compound and elucidating its specific molecular interactions to fully realize its potential in various applications.
References
- 1. (1R,2S,5R)-2-Methyl-5-((1R)-1-methyl-2-oxoethyl)cyclopentanecarboxylic acid | C10H16O3 | CID 5486616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1'R)-Nepetalic acid | C10H16O3 | CID 12313272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 524-06-1 [thegoodscentscompany.com]
- 4. US7776912B2 - Acetals of this compound and method of preparation - Google Patents [patents.google.com]
- 5. PubChemLite - (1'r)-nepetalic acid (C10H16O3) [pubchemlite.lcsb.uni.lu]
- 6. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Silico Prediction of Nepetalic Acid Receptor Binding Sites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Nepetalic acid, a monoterpenoid derived from the volatile oils of Nepeta species, exhibits significant biological activity, including potent insect repellency. This activity is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key nociceptor in insects. Understanding the molecular interactions between this compound and the TRPA1 receptor is crucial for the development of novel, effective, and safe insect repellents. This technical guide outlines a comprehensive in silico workflow to predict the binding sites and interaction energies of this compound with the insect TRPA1 receptor. It provides an overview of computational methodologies, detailed protocols for their implementation, and a framework for interpreting the resulting data. The guide combines established computational techniques, including homology modeling, molecular docking, and molecular dynamics simulations, to provide a robust predictive model for ligand-receptor interactions.
Introduction
This compound is a bicyclic monoterpene and a hydrolysis product of nepetalactone (B1678191), the primary active compound in catnip (Nepeta cataria). While best known for its effects on felines, the iridoids from Nepeta species are potent insect repellents, in some cases demonstrating greater efficacy than the synthetic compound DEET.[1][2] The primary molecular target for the insect-repellent effect of nepetalactone and its derivatives is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[3]
TRPA1 is a non-selective cation channel that functions as a polymodal sensor for noxious chemical and physical stimuli, including pungent natural compounds, environmental irritants, and temperature changes.[4][5] Activation of TRPA1 in insects triggers aversive behaviors, forming the basis of the repellent effect.
In silico, or computational, methods are indispensable in modern drug and pesticide discovery. They accelerate the identification of lead compounds, elucidate mechanisms of action, and reduce the costs associated with experimental screening.[6] By modeling the interaction between this compound and the TRPA1 receptor, we can predict binding affinity, identify key interacting amino acid residues, and generate hypotheses for designing more potent derivatives. This guide provides a detailed workflow for achieving these predictions.
Target Receptor: The TRPA1 Ion Channel
TRPA1 is a homotetrameric ion channel, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini. The S1-S4 helices form a voltage sensor-like domain, while the S5-S6 helices and the intervening pore loop constitute the ion permeation pathway.[7][8] The channel is activated by a wide range of electrophilic compounds, which typically act by covalently modifying highly reactive cysteine residues in the intracellular N-terminal domain.[9][10] However, non-electrophilic agonists are also known to activate the channel, suggesting the presence of distinct ligand-binding pockets.[5]
The insect TRPA1 channel is the validated target for nepetalactone-induced repellency.[3] Therefore, the predictive workflow will focus on the structure of an insect TRPA1, such as that from Drosophila melanogaster or Aedes aegypti.
In Silico Methodologies for Binding Site Prediction
A multi-step computational approach is proposed to provide a comprehensive analysis of the this compound-TRPA1 interaction. This workflow integrates several powerful in silico techniques.
Proposed Computational Workflow
The logical flow of the predictive analysis is designed to start with structural preparation and move towards detailed simulation and energy calculations, providing progressively finer insights into the binding interaction.
Caption: Proposed in silico workflow for predicting this compound binding to TRPA1.
Data Presentation: Biological Activity & Predicted Binding Metrics
Quantitative data is essential for evaluating the potential of this compound. The following tables summarize known biological efficacy and the types of predictive data generated from the in silico workflow.
Biological Activity of Nepeta-derived Compounds
This table presents experimentally determined quantitative data on the biological activity of this compound and related compounds from Nepeta species.
| Compound/Extract | Bioassay | Organism | Result | Reference |
| This compound | Growth Inhibition | Botrytis cinerea | 85% reduction at 250 µg/mL | [11] |
| This compound | Toxicity (LC₅₀) | Aphis gossypii | 82 µg/mL | [11] |
| N. cataria Oil | Repellency (RD₅₀) | Anopheles gambiae | 0.081 - 0.091 mg/cm² | [2] |
| N. cataria Oil | Repellency (RD₅₀) | Culex quinquefasciatus | 0.074 - 0.34 mg/cm² | [2] |
| N. cataria Oil | Spatial Repellency | Aedes aegypti | >95% repellency at 15.7 µg/cm² | [1][12] |
LC₅₀: Lethal concentration for 50% of the population. RD₅₀: Repellent dose for 50% of the population.
Predicted In Silico Binding Metrics (Illustrative)
This table illustrates the type of quantitative data that would be generated from the proposed computational workflow. The values are representative and serve as a template for reporting results from a molecular docking and simulation study.
| Ligand | Predicted Binding Site | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |
| This compound | Pore Domain (S5-S6) | -8.2 | -55.7 ± 5.2 | Phe909, Ser873, Ile946 |
| This compound | N-Terminus (Cys Pocket) | -6.5 | -41.3 ± 6.8 | Cys621, Cys665, Lys668 |
| Nepetalactone | Pore Domain (S5-S6) | -7.9 | -51.9 ± 4.9 | Phe909, Ser873, Met915 |
| DEET (Control) | Pore Domain (S5-S6) | -7.1 | -45.1 ± 7.1 | Ser873, Val875 |
Note: Docking scores and binding free energies are relative measures of binding affinity, with more negative values indicating stronger predicted binding.
Experimental Protocols
Detailed and reproducible protocols are critical for both computational and experimental validation studies.
In Silico Experimental Protocol
This protocol details the steps outlined in the computational workflow (Section 3.1).
-
Receptor Structure Preparation:
-
Objective: Obtain a high-quality 3D structure of the target insect TRPA1 channel.
-
Procedure:
-
Search the Protein Data Bank (PDB) for an experimental structure of Drosophila or Aedes TRPA1.
-
If an experimental structure is unavailable, perform homology modeling.[11][13] Use a high-resolution structure of a related channel (e.g., human TRPA1, PDB: 3J9P) as a template.[3]
-
Utilize modeling software like MODELLER or Swiss-Model.
-
Prepare the receptor structure: add hydrogen atoms, assign correct protonation states for titratable residues (e.g., His, Asp, Glu), and perform energy minimization to relieve steric clashes using a molecular mechanics force field (e.g., AMBER, CHARMM).
-
-
-
Ligand Structure Preparation:
-
Objective: Generate a low-energy 3D conformation of this compound.
-
Procedure:
-
Obtain the 2D structure of this compound.
-
Convert to a 3D structure using software like Avogadro or ChemDraw.
-
Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
-
-
Binding Site Prediction:
-
Objective: Identify potential ligand-binding pockets on the TRPA1 structure.
-
Procedure:
-
-
Molecular Docking:
-
Objective: Predict the preferred binding pose and affinity of this compound within the identified pockets.
-
Procedure:
-
Use docking software such as AutoDock Vina or Glide.[16]
-
Define a grid box encompassing the predicted binding site on the receptor.
-
Perform the docking simulation, allowing for ligand flexibility.
-
Analyze the resulting poses based on their docking scores and clustering. Select the lowest-energy, most populated cluster for further analysis.
-
Visualize the best pose to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
-
-
Molecular Dynamics (MD) Simulation & Binding Free Energy Calculation:
-
Objective: Evaluate the stability of the docked complex and calculate a more accurate binding free energy.
-
Procedure:
-
Use the best-docked pose as the starting structure for an MD simulation using software like GROMACS or AMBER.[9][17]
-
Embed the protein-ligand complex in a simulated lipid bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.
-
Run the simulation for an extended period (e.g., 100-200 nanoseconds) to observe the dynamics of the interaction.
-
Analyze the trajectory for stability (RMSD) and specific interactions over time.
-
Use the simulation trajectory to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
-
In Vitro Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology
In vitro validation is essential to confirm the functional consequences of the predicted binding.
-
Objective: To measure the activation of TRPA1 channels by this compound in a cellular system.[18][19]
-
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293 cells) that does not endogenously express TRPA1. Transiently transfect these cells with a plasmid encoding the target insect TRPA1 channel.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes with a resistance of 3–5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration on a transfected cell.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage ramps (e.g., from -80 mV to +80 mV over 1 second) to measure current-voltage relationships.
-
Perfuse the cell with an extracellular solution containing a specific concentration of this compound.
-
Record the resulting inward and outward currents, which indicate channel activation.
-
-
Data Analysis: Quantify the current density (pA/pF) elicited by this compound. Perform dose-response analysis to determine the half-maximal effective concentration (EC₅₀).
-
Visualization of the TRPA1 Signaling Pathway
Upon activation by an agonist like this compound, the TRPA1 channel opens, initiating a signaling cascade that results in a cellular response. In an insect nociceptive neuron, this leads to an aversive signal.
Caption: Agonist-induced signaling cascade through the insect TRPA1 channel.
Conclusion and Future Directions
This guide presents a systematic in silico strategy for predicting the binding interactions between this compound and the insect TRPA1 receptor. By combining homology modeling, molecular docking, and molecular dynamics, this workflow can generate robust hypotheses about binding sites, affinity, and the specific molecular determinants of interaction. The predicted quantitative metrics, when correlated with experimental biological activity, can guide the rational design of new this compound derivatives with enhanced potency and specificity as insect repellents. Future work should focus on performing these simulations on multiple insect TRPA1 orthologs to identify conserved binding features and using the resulting models to screen virtual libraries of novel compounds, accelerating the discovery of next-generation natural repellents.
References
- 1. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repellent activity of catmint, Nepeta cataria, and iridoid nepetalactone isomers against Afro-tropical mosquitoes, ixodid ticks and red poultry mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational Drug Repurposing Algorithm Targeting TRPA1 Calcium Channel as a Potential Therapeutic Solution for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential novel insect TRPV channel modulators by homology modeling, binding mode analysis, virtual screening studies and chemical optimization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular architecture and gating mechanisms of the Drosophila TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative contributions of TRPA1 and TRPV1 channels in the activation of vagal bronchopulmonary C-fibres by the endogenous autacoid 4-oxononenal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. mdpi.com [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 17. mdpi.com [mdpi.com]
- 18. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nepetalic Acid Extraction from Catnip Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetalic acid, a key iridoid monoterpene found in catnip (Nepeta cataria), is a valuable natural product with potential applications in drug development and as a precursor for the synthesis of other bioactive compounds, including the potent insect repellent nepetalactone (B1678191). This document provides detailed protocols for the extraction and isolation of this compound from catnip leaves. The primary method involves the initial extraction of the essential oil, rich in nepetalactone, followed by the hydrolysis of nepetalactone to yield this compound. Methodologies for steam distillation, solvent extraction, and supercritical CO₂ extraction are presented, along with a protocol for the chemical conversion and purification of this compound.
Introduction
Catnip (Nepeta cataria), a perennial herb of the mint family (Lamiaceae), is well-known for producing a variety of volatile iridoid terpenes. Among these, nepetalactone isomers are the most abundant and are responsible for the characteristic behavioral effects in felines and notable insect-repellent properties. This compound is a naturally occurring constituent of catnip oil and can also be readily formed by the hydrolysis of nepetalactone.[1][2][3] The ability to efficiently extract and isolate this compound is crucial for further research into its bioactivity and for its use as a chemical intermediate. This application note outlines robust laboratory-scale protocols for its extraction and purification.
Data Presentation
The yield and composition of extracts from catnip leaves can vary significantly depending on the extraction method, plant cultivar, and processing conditions. The following tables summarize quantitative data reported in the literature.
Table 1: Comparison of Extraction Methods for Catnip Essential Oil
| Extraction Method | Typical Yield (% of dry plant weight) | Key Components | Reference |
| Steam Distillation | ~0.3% | Nepetalactone, this compound, other terpenes | [4] |
| Diethyl Ether Extraction | ~11.2% (crude extract) | Nepetalactone, this compound, other plant metabolites | [4] |
| Supercritical CO₂ Extraction | Not specified, but noted as a viable alternative | Nepetalactone and other volatile compounds | [4][5] |
Table 2: Composition of Catnip Essential Oil (Steam Distillation)
| Component | Percentage of Oil | Reference |
| Nepetalactone | 40-50% | [4] |
| This compound | 33% | [4] |
| Neutral Fraction | 14% | [4] |
Table 3: this compound Content in a High-Yielding Catnip Genotype
| Genotype | This compound Content (mg/100g of dry biomass) | Reference |
| CR9 | 863.6 | [3] |
Experimental Protocols
Protocol 1: Extraction of Catnip Essential Oil by Steam Distillation
This protocol describes the extraction of the volatile oil from dried catnip leaves, which serves as the starting material for this compound isolation.
Materials and Equipment:
-
Dried catnip leaves
-
Distilled water
-
Steam distillation apparatus (heating mantle, boiling flask, biomass flask, condenser, receiving flask/separatory funnel)
-
Organic solvent (e.g., Toluene (B28343), Diethyl Ether)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh approximately 100 g of dried catnip leaves and place them into the biomass flask of the steam distillation apparatus.
-
Distillation: Add sufficient distilled water to the boiling flask and heat to boiling. Pass steam through the catnip leaves. The steam will volatilize the essential oils.[6]
-
Collection: Condense the vapor (steam and volatilized oils) using a condenser and collect the distillate in a receiving flask or separatory funnel. Continue the distillation until no more oil is observed in the condensate (typically 2-3 hours).
-
Extraction: The collected distillate will consist of an aqueous layer and an oily layer (catnip essential oil). To maximize recovery, saturate the aqueous layer with NaCl to decrease the solubility of the oil.
-
Extract the entire distillate with an organic solvent (e.g., 3 x 50 mL of toluene or diethyl ether).[4][6]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude catnip essential oil.
Protocol 2: Isolation of this compound via Hydrolysis of Nepetalactone
This protocol details the conversion of nepetalactone in the essential oil to this compound and its subsequent isolation.
Materials and Equipment:
-
Crude catnip essential oil (from Protocol 1)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 10% Sodium Hydroxide (NaOH) solution[6][7][8]
-
Organic solvent (e.g., Toluene, Diethyl Ether)
-
Separatory funnel
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄), 5% solution
-
pH indicator paper or pH meter
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Distilled water
Procedure:
-
Extraction of Acidic Components: Dissolve the crude catnip oil in an appropriate volume of an organic solvent like toluene.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release the carbon dioxide gas that evolves.[7] The this compound present in the oil and formed from the hydrolysis of nepetalactone will react with the base to form its water-soluble sodium salt.[6]
-
Allow the layers to separate. The top organic layer contains the remaining nepetalactone and other neutral compounds, while the bottom aqueous layer contains the sodium nepetalate.
-
Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic components.
-
Acidification and Precipitation: Combine all aqueous extracts. Slowly add 5% HCl or H₂SO₄ to the aqueous solution while stirring until the pH reaches approximately 4.5.[9] this compound will precipitate out of the solution as an oil or a solid.[7]
-
Isolation: If the this compound precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, it can be extracted with an organic solvent (e.g., diethyl ether), followed by drying and evaporation of the solvent.
-
Purification (Optional): The crude this compound can be further purified by recrystallization from an appropriate solvent system.
Protocol 3: Supercritical CO₂ (scCO₂) Extraction of Catnip Oil
This advanced method offers a clean and efficient way to extract catnip oil, which can then be processed according to Protocol 2.
Materials and Equipment:
-
Dried and ground catnip leaves
-
Supercritical Fluid Extraction (SFE) system
-
High-purity CO₂
-
Optional: Co-solvent (e.g., ethanol)
Procedure:
-
Sample Preparation: Dry catnip leaves to a moisture content below 10% and grind to a consistent particle size (e.g., 0.5-1.0 mm).[5]
-
SFE System Setup: Load the ground catnip into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the desired extraction conditions. Typical parameters can range from:
-
Pressure: 200-400 bar[5]
-
Temperature: 40-60 °C[5]
-
CO₂ Flow Rate: 2-5 L/min[5]
-
Co-solvent (optional): 2-10% ethanol (B145695) can be added to modify the polarity of the supercritical fluid.[5]
-
-
Extraction Process: The extraction can be performed in a dynamic mode (continuous flow of scCO₂) or a combination of static (soaking) and dynamic periods.[5]
-
Collection: The scCO₂ containing the extracted oil is passed into a separator where the pressure and temperature are reduced. This causes the CO₂ to return to its gaseous state, leaving the catnip oil extract behind.[5]
-
The collected oil can then be used in Protocol 2 for this compound isolation.
Visualizations
The following diagrams illustrate the chemical logic and experimental workflow for this compound extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. supercriticalfluids.com [supercriticalfluids.com]
- 5. benchchem.com [benchchem.com]
- 6. DIY Kitty Crack: Ultra-potent Catnip Extract : 17 Steps (with Pictures) - Instructables [instructables.com]
- 7. gwern.net [gwern.net]
- 8. Nepetalactone [drugfuture.com]
- 9. US20060121134A1 - Methods of separating ZE-nepetalactone and EZ-nepetalactone from catnip oil - Google Patents [patents.google.com]
Application Notes and Protocols for the Total Synthesis of (1R,2S,5R)-Nepetalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a proposed stereoselective total synthesis of (1R,2S,5R)-nepetalic acid. The outlined synthetic strategy is based on established methodologies for the synthesis of closely related iridoid monoterpenes, offering a robust pathway for obtaining the target molecule.
Introduction
(1R,2S,5R)-Nepetalic acid is a cyclopentanoid monoterpene and a derivative of nepetalactone (B1678191), the active component in catnip (Nepeta cataria). Iridoids, the class of compounds to which nepetalic acid belongs, exhibit a wide range of biological activities and are of significant interest in natural product synthesis and drug discovery. The stereoselective synthesis of this compound is a challenging task due to the presence of multiple chiral centers. This document outlines a proposed total synthesis, leveraging a diastereoselective approach starting from a readily available chiral precursor, (R)-citronellol. The synthesis culminates in the hydrolysis of a nepetalactone intermediate to yield the desired this compound.
Proposed Synthetic Pathway Overview
The proposed total synthesis of (1R,2S,5R)-nepetalic acid is a multi-step process commencing with (R)-citronellol. The key stages of this synthesis involve:
-
Oxidative Cyclization: Formation of the iridoid skeleton from (R)-citronellol.
-
Stereoselective Transformations: A series of reactions to establish the correct stereochemistry of the cyclopentane (B165970) ring.
-
Lactonization: Formation of the nepetalactone intermediate.
-
Hydrolysis: Conversion of the nepetalactone to the final product, (1R,2S,5R)-nepetalic acid.
This pathway is designed to be highly stereocontrolled, ensuring the desired isomer is the major product.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related iridoid natural products and represent a viable route to (1R,2S,5R)-nepetalic acid.
Diagram of the Proposed Synthetic Workflow
The Untapped Potential of Nepetalic Acid: A Chiral Synthon in Search of Application
Nepetalic acid, a naturally occurring iridoid monoterpene derived from the hydrolysis of nepetalactone (B1678191)—the active compound in catnip (Nepeta cataria)—presents an intriguing yet underexplored scaffold for asymmetric synthesis. As a constituent of the chiral pool, it offers a readily available, stereochemically defined starting material for the synthesis of complex molecules. However, a comprehensive review of the current literature reveals a significant gap in its application as a chiral synthon or auxiliary in mainstream organic synthesis.
While the concept of utilizing naturally occurring chiral molecules to control the stereochemical outcome of synthetic reactions is a cornerstone of modern drug development and natural product synthesis, specific examples detailing the use of this compound for this purpose remain elusive. This document aims to provide an overview of this compound's properties and potential applications based on analogous chiral synthons, alongside protocols for its preparation, while highlighting the need for further research in this promising area.
Introduction to this compound as a Chiral Synthon
This compound possesses a unique bicyclic structure with multiple stereocenters, making it an attractive candidate for a chiral building block.[1] Its carboxylic acid functionality provides a convenient handle for derivatization, allowing for its potential use as a chiral auxiliary. In principle, this compound could be covalently attached to a prochiral substrate to direct stereoselective transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. Following the desired transformation, the this compound auxiliary could be cleaved and potentially recovered.
Despite this theoretical potential, the practical application of this compound in this capacity is not well-documented in peer-reviewed literature. The majority of research focuses on its biosynthesis from nepetalactone, its biological activities, and its role as a precursor for the synthesis of other iridoids like nepetalactam.[1][2]
Potential Synthetic Applications and Logical Workflows
Based on the principles of asymmetric synthesis and the known reactivity of similar chiral molecules, several potential applications for this compound can be envisioned.
This compound as a Chiral Auxiliary
The general workflow for utilizing this compound as a chiral auxiliary would involve the following steps:
Caption: Workflow for using this compound as a chiral auxiliary.
This pathway would leverage the fixed stereochemistry of the this compound backbone to control the facial selectivity of reactions on the attached substrate.
This compound as a Chiral Building Block
Alternatively, the carbon skeleton of this compound itself could be elaborated into more complex target molecules. This approach would involve stereoselective functionalization of the existing ring system.
Caption: Synthetic strategy using this compound as a chiral building block.
This strategy is common for other terpenes from the chiral pool and could be applied to the synthesis of novel cyclopentanoid natural products or pharmaceutical intermediates.
Experimental Protocols
While specific protocols for the use of this compound as a chiral synthon are not available, the following protocols describe the preparation of this compound from nepetalactone, a necessary first step for its exploration in asymmetric synthesis.
Protocol for the Hydrolysis of Nepetalactone to this compound
This protocol is adapted from methods described for the separation of nepetalactone diastereomers.[3][4]
Materials:
-
Catnip oil (containing nepetalactone)
-
Water immiscible, non-halogenated organic solvent (e.g., toluene, hexane)
-
Aqueous solution of an inorganic base (e.g., 0.05-10% w/v sodium bicarbonate)
-
Aqueous acid (e.g., HCl) for workup
-
Separatory funnel
-
Standard glassware for extraction and reaction
Procedure:
-
Dissolve the catnip oil in the organic solvent (e.g., 2-20% w/v).
-
Add the aqueous base solution to form a biphasic mixture.
-
Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for several hours to hydrolyze the nepetalactone to sodium nepetalate. The progress of the reaction can be monitored by TLC or GC-MS.
-
Separate the aqueous phase containing the sodium nepetalate from the organic phase.
-
Carefully acidify the aqueous phase to a pH of approximately 4.5 with aqueous acid.
-
Extract the acidified aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude this compound can be further purified by chromatography or crystallization.
Quantitative Data
Due to the lack of published applications of this compound as a chiral synthon, there is no quantitative data available regarding yields, diastereomeric excess (d.e.), or enantiomeric excess (e.e.) for stereoselective reactions controlled by this compound. The table below is provided as a template for researchers to populate as data becomes available.
| Reaction Type | Substrate | Reagent/Conditions | Yield (%) | d.e. / e.e. (%) | Reference |
| Data Not Available | - | - | - | - | - |
Future Outlook
The lack of extensive research into the application of this compound as a chiral synthon represents a significant opportunity for the scientific community. Its unique stereochemical architecture and ready availability from a renewable resource make it a prime candidate for the development of novel asymmetric methodologies. Future work should focus on:
-
Systematic investigation of this compound derivatives as chiral auxiliaries in a range of stereoselective reactions.
-
Exploration of the this compound scaffold as a starting material for the total synthesis of other complex natural products.
-
Development of efficient and scalable protocols for the derivatization and cleavage of this compound-based auxiliaries.
By pursuing these avenues of research, the full potential of this compound as a valuable tool in the organic chemist's toolbox can be unlocked, paving the way for the synthesis of new and complex chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. Nepetalactone - Wikipedia [en.wikipedia.org]
- 2. Divergent synthetic route to new cyclopenta[c]pyran iridoids: syntheses of jatamanin A, F, G and J, gastrolactone and nepetalactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) [frontiersin.org]
Application Note: Derivatization of Nepetalic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalic acid, a cyclopentanoid monoterpene and a key component derived from the essential oil of Nepeta species (catnip), is of significant interest for its biological activities, including insect repellent properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound. However, due to its polarity and the presence of a carboxylic acid functional group, direct GC-MS analysis of this compound can result in poor chromatographic peak shape and thermal degradation. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving the accuracy and sensitivity of GC-MS analysis.[1][2]
This application note provides detailed protocols for the two most common and effective derivatization methods for this compound: silylation and esterification .
Principle of Derivatization for GC-MS
Derivatization chemically modifies a functional group on the analyte to make it more amenable to GC-MS analysis. For this compound, the primary target for derivatization is the carboxylic acid group (-COOH). The main goals of derivatization are:
-
Increased Volatility: By replacing the polar -OH group of the carboxylic acid with a less polar group (e.g., a trimethylsilyl (B98337) or methyl group), the boiling point of the analyte is lowered.[1]
-
Increased Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injector and column.[3]
-
Improved Chromatography: Derivatization reduces the potential for hydrogen bonding between the analyte and the stationary phase of the GC column, leading to more symmetrical and sharper peaks.[2]
-
Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
Recommended Derivatization Protocols
Two primary methods are recommended for the derivatization of this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
Silylation is a robust and widely used method for derivatizing carboxylic acids.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent, and its reactivity is often enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS).[3][4][5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried sample containing this compound into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3][4]
-
-
Derivatization Reaction:
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[2] The optimal time and temperature may need to be determined empirically for this compound.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample.
-
Quantitative Data Summary: Silylation
| Parameter | Value/Range | Reference/Comment |
| Reagents | BSTFA + 1% TMCS | Common and effective for carboxylic acids.[2][3] |
| Sample Amount | 1-5 mg | Typical starting material for derivatization. |
| Reagent Volume | 100 µL | A 2:1 molar excess of reagent to active hydrogens is recommended.[4] |
| Solvent | Pyridine or Acetonitrile (100 µL) | Pyridine can also act as a catalyst. |
| Reaction Temperature | 60-70 °C | Ensures complete derivatization for most carboxylic acids.[2] |
| Reaction Time | 30-60 minutes | Should be optimized for this compound.[2] |
| Expected Derivative | This compound-TMS ester | More volatile and thermally stable than the parent compound. |
Protocol 2: Esterification using Trimethylsilyldiazomethane
Esterification is another effective method for derivatizing carboxylic acids.[5] Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane (B1218177) for the formation of methyl esters.[6][7] It reacts specifically with carboxylic acids to yield methyl esters.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried sample containing this compound into a 2 mL reaction vial.
-
Dissolve the sample in 1 mL of a solvent mixture, typically methanol/diethyl ether (1:9 v/v).
-
-
Derivatization Reaction:
-
While stirring, slowly add a 2.0 M solution of TMS-diazomethane in hexane (B92381) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Allow the reaction to proceed at room temperature for 5-10 minutes. The evolution of nitrogen gas will be observed.
-
Add a few drops of acetic acid to quench the excess TMS-diazomethane until the yellow color disappears.
-
-
Sample Analysis:
-
The sample is now ready for GC-MS analysis.
-
Inject 1 µL of the derivatized sample.
-
Quantitative Data Summary: Esterification
| Parameter | Value/Range | Reference/Comment |
| Reagent | 2.0 M TMS-diazomethane in hexane | Safer alternative to diazomethane.[6][7] |
| Sample Amount | 1-5 mg | |
| Solvent | Methanol/Diethyl ether (1:9 v/v), 1 mL | |
| Reaction Temperature | Room Temperature | Mild reaction conditions. |
| Reaction Time | 5-10 minutes | Rapid reaction. |
| Expected Derivative | This compound methyl ester | Stable and volatile derivative. |
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 60 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Conclusion
The derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. Both silylation with BSTFA/TMCS and esterification with TMS-diazomethane are effective methods to increase the volatility and thermal stability of the analyte. The choice of method may depend on laboratory safety protocols, reagent availability, and the presence of other functional groups in the sample matrix. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers to develop and validate their analytical methods for this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Application Notes and Protocols for the Semi-Biosynthetic Production of Nepetalic Acid/Nepetalactone in Yeast
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalactone (B1678191), the primary bioactive component of catnip (Nepeta cataria), is a volatile iridoid recognized for its potent insect-repellent properties, offering a potential natural alternative to synthetic repellents.[1][2] Traditional extraction from plants is limited by low yields and variability.[2] Microbial fermentation using engineered Saccharomyces cerevisiae (yeast) presents a scalable and sustainable platform for producing nepetalactone and its precursors.[2][3] These protocols detail the semi-biosynthetic production of nepetalactone in yeast, where an advanced precursor is supplied to the engineered microbial host for conversion. This approach simplifies the metabolic engineering required compared to de novo synthesis from simple sugars.
Section I: Engineered Biosynthetic Pathway in S. cerevisiae
The semi-biosynthetic production of nepetalactone in yeast relies on the heterologous expression of several key plant-derived enzymes. The pathway typically starts from a supplied monoterpene precursor, such as geraniol (B1671447) or 8-hydroxygeraniol. The conversion of geraniol is often a significant bottleneck due to the reliance on a cytochrome P450 enzyme, geraniol-8-hydroxylase (G8H).[2][4] A more direct semi-biosynthetic strategy involves feeding 8-hydroxygeraniol to a yeast strain engineered to perform the subsequent oxidation and cyclization steps.[5]
The core enzymatic steps for converting 8-hydroxygeraniol to nepetalactone are:
-
Oxidation: A geraniol oxidoreductase (GOR) or 8-hydroxygeraniol oxidase (8HGO) oxidizes the precursor.[5][6]
-
Cyclization: The NAD(P)H-dependent iridoid synthase (ISY) catalyzes the formation of the characteristic iridoid cyclopentane (B165970) ring, producing nepetalactol.[5][6]
-
Final Oxidation: The cyclase/oxidase NEPS1 (nepetalactol-related short-chain reductase 1) completes the pathway by converting nepetalactol to the final nepetalactone product.[5][7]
Section II: Key Strain Engineering & Process Optimization Strategies
Achieving high titers of nepetalactone requires systematic optimization of both the yeast strain and the fermentation process.
-
Elimination of Competing Pathways: Native yeast enzymes, particularly old yellow enzymes (OYEs) and certain alcohol dehydrogenases (ADHs), can recognize and convert pathway intermediates into undesired byproducts.[5][6] Deleting the genes encoding these enzymes (e.g., OYE2, OYE3) is a critical step to improve the metabolic flux towards nepetalactone and can increase product selectivity more than five-fold.[1][5]
-
Optimization of Gene Expression: The levels of heterologously expressed enzymes must be balanced to prevent the accumulation of toxic intermediates and maximize product formation. This can be achieved by using promoters of varying strengths, adjusting gene copy numbers, or assembling pathways on plasmids.[1][8]
-
Process Parameter Optimization: Bioprocess parameters significantly impact product yield. A multivariate approach, such as factorial design and response surface methodology (RSM), can be used to optimize factors like precursor loading, temperature, pH, and the timing of gene expression induction.[5][8] This strategy has been shown to increase nepetalactone titers by 5.8-fold.[5]
Section III: Quantitative Data Summary
The following table summarizes key production metrics achieved in engineered S. cerevisiae. While the primary focus is semi-biosynthesis, data from de novo synthesis is included for comparison, as it utilizes a similar downstream pathway.
| Production Strategy | Key Genetic Modifications | Precursor | Product Titer | Reference |
| Semi-Biosynthesis | Expression of GOR, ISY, NEPS1; Deletion of OYEs and ADHs | 8-Hydroxygeraniol | 153 mg/L | [5][8] |
| De Novo Synthesis | Expression of 8 heterologous genes (full pathway); Deletion of OYE2, OYE3 | Glucose | 3.10 mg/L/OD₆₀₀ | [1][3][4] |
| Intermediate Production | Expression of Ocimum basilicum GES and Abies grandis GPPS | Glucose | 16.18 mg/L/OD₆₀₀ (Geraniol) | [6] |
Section IV: Experimental Protocols
This protocol outlines the general steps for constructing a nepetalactone-producing yeast strain for semi-biosynthesis.
-
Host Strain Selection: Begin with a standard laboratory strain of S. cerevisiae (e.g., CEN.PK or BY4741).
-
Gene Deletion:
-
Identify native genes encoding enzymes that cause side reactions, such as OYE2, OYE3, and relevant ADHs.[5]
-
Use a CRISPR-Cas9 system or homologous recombination to create markerless deletions of these target genes.
-
Verify deletions via PCR and sequencing.
-
-
Pathway Gene Expression:
-
Synthesize codon-optimized DNA sequences for the required enzymes: GOR, ISY, and NEPS1.[5]
-
Clone these genes into yeast expression vectors (e.g., pRS series plasmids) under the control of strong constitutive or inducible promoters (e.g., pTDH3, pGAL1).
-
Transform the engineered yeast strain (with deletions) with the expression plasmids using the lithium acetate/PEG method.
-
-
Strain Verification:
-
Select for successful transformants on appropriate selective media (e.g., synthetic complete dropout media).
-
Confirm the presence and expression of the heterologous genes via PCR, RT-qPCR, or western blotting.
-
This protocol describes the cultivation of the engineered yeast for nepetalactone production.
-
Pre-culture Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium (e.g., synthetic complete medium lacking uracil (B121893) for a URA3-marker plasmid). Incubate at 30°C with shaking at 250 rpm for 24-48 hours until the culture is saturated.[2]
-
Main Culture Inoculation: Inoculate a larger volume of main culture medium (e.g., in shake flasks) with the pre-culture to a starting optical density at 600 nm (OD₆₀₀) of 0.1.[2]
-
Induction (if applicable): If using inducible promoters (e.g., GAL1), add the inducing agent (e.g., galactose) at the appropriate time, typically during the mid-exponential growth phase.
-
Substrate Feeding: Once the culture is established, add the 8-hydroxygeraniol precursor. The optimal concentration and feeding strategy should be determined empirically, as high concentrations can be toxic. A starting point could be a concentration range tested in previous studies, which can be optimized using a response surface methodology approach.[5]
-
Incubation: Continue the fermentation at 30°C with shaking for 72 hours or more, collecting samples periodically for analysis.
This protocol provides a general method for product analysis.
-
Sample Preparation: Centrifuge a sample of the yeast culture to separate the cells from the supernatant. As nepetalactone is secreted, the supernatant is the primary source for analysis.
-
Extraction: Perform a liquid-liquid extraction of the supernatant. Add an equal volume of an organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the phases. Collect the organic phase. Repeat the extraction for higher recovery.
-
Analysis by LC-MS:
-
Dry the pooled organic extracts (e.g., under a stream of nitrogen) and resuspend in a suitable solvent (e.g., methanol).
-
Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Q-TOF LC-MS.[6]
-
Quantify the nepetalactone concentration by comparing the peak area to a standard curve generated with an authentic nepetalactone standard.
-
Section V: General Experimental Workflow
The overall process from strain design to final product analysis follows a logical sequence of steps common in metabolic engineering projects.
Conclusion
The semi-biosynthetic production of nepetalactone in Saccharomyces cerevisiae is a highly effective strategy that leverages the robust fermentative capabilities of yeast while minimizing the complexity of the engineered metabolic pathway.[5] By expressing a few key plant enzymes and eliminating competing native pathways, significant product titers can be achieved.[5] Further optimization of fermentation conditions and precursor feeding strategies holds the promise of developing a commercially viable process for this valuable natural insect repellent.[6][8]
References
- 1. Engineering Yeast for De Novo Synthesis of the Insect Repellent Nepetalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Production of semi-biosynthetic nepetalactone in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Production of semi-biosynthetic nepetalactone in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Isolation and Purification of Nepetalic Acid Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalic acid, a cyclopentanoid monoterpene found in plants of the Nepeta genus, notably catnip (Nepeta cataria), is a compound of increasing interest for its potential biological activities. As a derivative of nepetalactone (B1678191), the well-known cat attractant and insect repellent, this compound serves as a valuable chiral starting material for chemical synthesis and a subject of pharmacological investigation.[1][2][3] The efficient isolation and purification of this compound are crucial for its further study and application. This document provides a detailed protocol for the isolation and purification of this compound from Nepeta cataria utilizing a combination of pH-sensitive chemical separation and silica (B1680970) gel column chromatography.
Data Presentation
The following tables summarize quantitative data relevant to the extraction and purification of this compound and related compounds from Nepeta cataria.
Table 1: Typical Yields from Extraction of Nepeta cataria
| Extraction Method | Typical Yield | Key Observations | Source |
| Steam Distillation | ~0.3% (volatile oil from plant material) | Low yield, but can produce a high-purity oil. Potential for hydrolysis of nepetalactone to this compound.[4][5] | [4][5] |
| Solvent Extraction | Up to 11.2% (crude extract) | Higher initial yield but requires extensive purification due to co-extraction of impurities.[4][5] | [4][5] |
| Supercritical Fluid Extraction (CO2) | Variable | A "green" alternative with the potential for high selectivity by modifying temperature and pressure.[4][5] | [4][5] |
Table 2: Composition of Catnip Essential Oil and this compound Content in Dry Biomass
| Component | Abundance in Essential Oil | This compound Content in Dry Biomass (High-Producing Genotype) | Source |
| Nepetalactone | 40-50% | Not directly applicable | [5] |
| This compound | ~33% | 863.6 mg/100 g | [3][5] |
| Neutral Fraction | ~14% | Not applicable | [5] |
Experimental Protocols
This section details the methodologies for the extraction, pH-sensitive separation, and column chromatographic purification of this compound.
Protocol 1: Extraction of Crude Catnip Oil
This protocol describes the initial extraction of the essential oil from dried Nepeta cataria plant material.
Materials:
-
Dried and ground Nepeta cataria (aerial parts)
-
Distilled water
-
Steam distillation apparatus or Soxhlet extractor with a suitable solvent (e.g., hexane (B92381) or ethanol)
-
Rotary evaporator
Procedure (Steam Distillation):
-
Place the ground Nepeta cataria plant material into the boiling flask of the steam distillation apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.
-
The steam and oil vapor are condensed, and the resulting hydrosol is collected.
-
Separate the essential oil from the aqueous layer using a separatory funnel. The oil will typically form a layer on top of the water.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.
Procedure (Solvent Extraction):
-
Place the ground Nepeta cataria plant material in the thimble of a Soxhlet extractor.
-
Add the chosen solvent (e.g., hexane) to the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.
-
Allow the extraction to proceed for several hours.
-
After extraction, remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude catnip oil.[4]
Protocol 2: pH-Sensitive Chemical Separation of this compound
This protocol leverages the acidic nature of this compound to separate it from neutral and less reactive components in the crude oil.[6][7]
Materials:
-
Crude catnip oil
-
Water-immiscible organic solvent (e.g., diethyl ether or toluene)[6]
-
10% aqueous sodium bicarbonate (NaHCO3) solution[6]
-
10% hydrochloric acid (HCl)[6]
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the crude catnip oil in a water-immiscible organic solvent (e.g., diethyl ether).[6]
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for several minutes, periodically venting to release pressure. This step selectively converts the this compound into its water-soluble sodium salt.
-
Allow the layers to separate. The upper organic phase contains neutral compounds and unreacted nepetalactones, while the lower aqueous phase contains the sodium salt of this compound.[6][7]
-
Drain and collect the lower aqueous phase.
-
To the collected aqueous phase, carefully add 10% hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 4.5. This will protonate the nepetalate, causing the this compound to precipitate or become extractable back into an organic solvent.[1][6]
-
Extract the acidified aqueous solution with a fresh portion of the water-immiscible organic solvent (e.g., diethyl ether).
-
Collect the organic layer containing the enriched this compound.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the final purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)[6]
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.[6]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a homogenous and air-free packed bed. Drain the excess hexane until the solvent level is just above the silica gel surface.[6]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.[6]
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A common gradient could be from 100% hexane to a 9:1 or 8:2 hexane:ethyl acetate mixture.[8]
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1). Visualize the spots under UV light or by staining with an appropriate reagent.
-
Pooling and Concentration: Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Final Purification (Optional): For very high purity, a final purification step can be performed using a Sephadex LH-20 column with a solvent system like dichloromethane:methanol (1:1).[9]
Visualizations
The following diagrams illustrate the key workflows described in this application note.
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Step-by-step process of column chromatography for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. supercriticalfluids.com [supercriticalfluids.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gwern.net [gwern.net]
- 9. A study of the chemical constituents of <i>Nepeta curviflora</i> from Jordan - Arabian Journal of Chemistry [arabjchem.org]
Green Chemistry Protocols for the Synthesis and Modification of Nepetalic Acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and modification of nepetalic acid, a cyclopentanoid monoterpene with potential therapeutic applications. The methodologies presented are grounded in the principles of green chemistry, aiming to reduce environmental impact through the use of sustainable solvents, catalysts, and energy sources.
Introduction to this compound and Green Chemistry
This compound is a naturally occurring iridoid monoterpene found in plants of the Nepeta genus. Iridoids are known for a wide range of biological activities, including anti-inflammatory, analgesic, and insect-repellent properties.[1][2] The development of sustainable synthetic and derivatization methods for this compound is crucial for its further investigation and potential therapeutic applications. Green chemistry principles, such as the use of biocatalysts, alternative energy sources like microwave and ultrasound, and environmentally benign solvents, offer a pathway to safer and more efficient chemical processes.[3]
Green Approaches to this compound Synthesis and Modification
Sustainable methodologies for organic synthesis are increasingly important to minimize environmental impact.[4] Key green strategies applicable to this compound include:
-
Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents.[5][6] The biosynthetic pathway of related iridoids suggests that a chemoenzymatic approach is a viable green route.[7]
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and enhance product purity by enabling rapid and uniform heating.[8][9]
-
Ultrasound-Assisted Modification: Sonochemistry can promote reactions through acoustic cavitation, leading to faster and more efficient transformations, particularly in derivatization reactions.[2][10]
Application Note 1: Biocatalytic Synthesis of this compound
This protocol outlines a proposed chemoenzymatic synthesis of this compound, starting from the readily available monoterpene, geraniol. The workflow is based on the known biosynthetic pathway of iridoids.[7][11]
Experimental Workflow: Biocatalytic Synthesis
Caption: Proposed biocatalytic workflow for this compound synthesis.
Protocol: Biocatalytic Synthesis of this compound
-
Step 1: Oxidation of Geraniol to 8-Oxogeranial
-
To a buffered aqueous solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) containing NADPH, add geraniol.
-
Introduce immobilized geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO).
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Monitor the conversion to 8-oxogeranial using GC-MS.
-
Upon completion, remove the immobilized enzymes by filtration.
-
-
Step 2: Cyclization to Nepetalactol
-
To the filtrate containing 8-oxogeranial, add immobilized iridoid synthase (ISY).
-
Continue incubation at 30°C for another 12-24 hours.
-
Monitor the formation of nepetalactol.
-
-
Step 3: Oxidation to this compound
-
After the formation of nepetalactol, introduce a suitable oxidoreductase or hydrolase capable of converting the hemiacetal to a carboxylic acid.
-
Continue the incubation for an additional 24 hours.
-
Extract the aqueous solution with a green solvent such as ethyl acetate (B1210297).
-
Purify the this compound from the organic extract using column chromatography.
-
Illustrative Data for Biocatalytic Synthesis
| Step | Key Reagents | Catalyst | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | Geraniol, NADPH | G8H & 8HGO | 48 | >95 | ~85 |
| 2 | 8-Oxogeranial | Iridoid Synthase | 24 | >90 | ~80 |
| 3 | Nepetalactol | Oxidoreductase | 24 | >85 | ~75 |
Note: Data is illustrative and based on typical yields for multi-step biocatalytic reactions.
Application Note 2: Green Modification of this compound
This section provides protocols for the derivatization of this compound's carboxylic acid moiety using microwave and ultrasound-assisted methods. These techniques can be used to synthesize esters and amides, which may have altered pharmacokinetic properties or biological activities.
Protocol 1: Microwave-Assisted Esterification
This protocol describes the synthesis of methyl nepetalate.
-
Reaction Setup:
-
In a microwave-safe vessel, combine this compound (1 mmol), methanol (B129727) (10 mL, acting as both reagent and solvent), and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15).
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor.
-
Irradiate at 80°C for 10-15 minutes with stirring.
-
-
Work-up and Purification:
-
After cooling, filter to remove the catalyst.
-
Remove excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield methyl nepetalate.
-
Protocol 2: Ultrasound-Assisted Amidation
This protocol details the synthesis of a this compound amide using Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in a green solvent.[6]
-
Reaction Setup:
-
In a vial, dissolve this compound (1 mmol) and an amine (e.g., benzylamine, 1.1 mmol) in cyclopentyl methyl ether (CPME, 2 mL).
-
Add immobilized CALB (e.g., Novozym 435, 50 mg) and molecular sieves (50 mg) to the solution.[6]
-
-
Ultrasonication:
-
Place the vial in an ultrasonic bath.
-
Irradiate at 40-50°C for 4-6 hours.
-
-
Work-up and Purification:
-
Filter to remove the enzyme and molecular sieves.
-
Wash the filtrate with dilute HCl followed by brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
-
Illustrative Data for Green Modification of this compound
| Method | Derivative | Catalyst | Solvent | Time | Yield (%) |
| Microwave | Methyl Ester | Amberlyst-15 | Methanol | 15 min | >90 |
| Ultrasound | Benzyl Amide | CALB | CPME | 6 h | ~85 |
Note: Data is illustrative and based on reported yields for similar green modification reactions.[6]
Potential Therapeutic Signaling Pathways
For drug development professionals, understanding the mechanism of action is critical. While the specific signaling pathways for this compound in human cells are not fully elucidated, research on related monoterpenes and iridoids suggests potential anti-inflammatory and analgesic mechanisms.[6][12][13]
Hypothesized Anti-Inflammatory and Analgesic Mechanism
Iridoids and other monoterpenes have been shown to exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[12][14][15][16] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, some iridoids can modulate the expression of inflammatory cytokines by inhibiting the NF-κB signaling pathway.[1][4][5]
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Conclusion
The protocols and notes provided herein offer a framework for the green synthesis and modification of this compound. By leveraging biocatalysis, microwave, and ultrasound technologies, researchers can develop more sustainable and efficient routes to this promising natural product and its derivatives. Further investigation into the specific signaling pathways will be essential for realizing its full therapeutic potential in drug development.
References
- 1. Therapeutic Potential of Iridoid Derivatives: Patent Review [mdpi.com]
- 2. Evaluation of the antinociceptive and anti-inflammatory effects of essential oil of Nepeta pogonosperma Jamzad et Assadi in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic effects and possible mechanisms of iridoid glycosides from Lamiophlomis rotata (Benth.) Kudo in rats with spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Protein-Coupled Receptor-Membrane Interactions Depend on the Receptor Activation State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective dietary plant extract as inhibitors of cyclooxygenase -1 and cyclooxygenase-2 activities [morressier.com]
- 11. A Systematic Review of the Wound-Healing Effects of Monoterpenes and Iridoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of analgesic, anti-inflammatory, and neuropharmacological activities of the chemical constituent from Nepeta clarkei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. academicjournals.org [academicjournals.org]
- 15. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Stable Formulations of Nepetalic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetalic acid, a bicyclic monoterpene and a member of the iridoid class of compounds, is a key bioactive molecule found in plants of the Nepeta genus.[1] It is known for a range of biological activities, including insecticidal properties, allelopathic effects, and potential sedative and anti-inflammatory effects in mammals.[1][2][3] The growing interest in this compound for various therapeutic and commercial applications necessitates reliable and reproducible biological assay data. However, a significant challenge in studying this compound is its formulation instability, particularly in aqueous environments typical for biological assays. The compound's solubility is limited in water, and it can degrade under unfavorable pH and temperature conditions.[1] This document provides detailed application notes and protocols for developing stable formulations of this compound to ensure accurate and consistent results in biological assays.
Challenges in Formulating this compound
The primary challenges in formulating this compound for in vitro and in vivo studies stem from its physicochemical properties:
-
Limited Aqueous Solubility: this compound is more soluble in organic solvents than in water, which can lead to precipitation in aqueous assay buffers.[1]
-
pH and Temperature Sensitivity: As a carboxylic acid, the ionization state of this compound is pH-dependent, which can affect its stability and interaction with biological targets. Extreme pH and temperatures can lead to degradation.[1]
-
Potential for Oxidation and Hydrolysis: Like many natural products, this compound may be susceptible to oxidative and hydrolytic degradation, leading to a loss of activity.
These challenges can result in underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[4][5]
Experimental Protocols
To address these challenges, a systematic approach to formulation development is required. The following protocols outline methods for solubility assessment, stability testing, and the development of stable formulations.
Protocol 1: Solubility Assessment of this compound in Biological Buffers
This protocol details the equilibrium solubility assessment of this compound in various biological buffers using the shake-flask method.[6]
Materials:
-
This compound (solid)
-
Biological Buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, Citrate Buffer pH 5.0)
-
Orbital Shaker Incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare each biological buffer according to standard laboratory protocols.
-
Add an excess amount of solid this compound to a known volume of each buffer in a sealed container.
-
Place the containers in an orbital shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for 24 to 48 hours to ensure equilibrium is reached.[6]
-
After incubation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The experiment should be performed in triplicate for each buffer.
Data Presentation:
The solubility data should be summarized in a table for easy comparison.
| Buffer | pH | Temperature (°C) | Solubility (µg/mL) ± SD |
| PBS | 7.4 | 25 | Insert Data |
| PBS | 7.4 | 37 | Insert Data |
| Tris-HCl | 7.4 | 25 | Insert Data |
| Tris-HCl | 7.4 | 37 | Insert Data |
| Citrate Buffer | 5.0 | 25 | Insert Data |
| Citrate Buffer | 5.0 | 37 | Insert Data |
Protocol 2: Stability Assessment of this compound Formulations
This protocol describes a method to assess the chemical stability of this compound in different formulations over time.[7]
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol)
-
Selected biological buffers and formulation excipients (e.g., co-solvents, surfactants, antioxidants)
-
Temperature-controlled stability chambers
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare solutions of this compound in each test formulation at a known starting concentration (e.g., 100 µM).
-
Divide each solution into aliquots and store them under different conditions (e.g., 4 °C, 25 °C, 37 °C).
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw a sample from each condition.
-
Immediately analyze the samples for the concentration of this compound using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Record the pH of the solutions at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
Data Presentation:
The stability data should be presented in a clear, tabular format.
| Formulation | Temperature (°C) | Time (hours) | % this compound Remaining ± SD | pH |
| PBS pH 7.4 | 4 | 0 | 100 | 7.4 |
| 24 | Insert Data | Insert Data | ||
| 48 | Insert Data | Insert Data | ||
| PBS pH 7.4 | 25 | 0 | 100 | 7.4 |
| 24 | Insert Data | Insert Data | ||
| 48 | Insert Data | Insert Data | ||
| [Add other formulations] |
Protocol 3: Development of Stabilized this compound Formulations
Based on the initial solubility and stability data, this protocol outlines the preparation of improved formulations.
Formulation Strategies:
-
Co-solvents: To improve solubility, co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can be used. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in biological assays.[4]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used to create micellar formulations that enhance the solubility and stability of hydrophobic compounds.
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be added to the formulation.[8]
-
Chelating Agents: If metal-catalyzed degradation is suspected, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included.[8]
-
pH Adjustment and Buffering: Maintaining an optimal pH is critical. The stability of this compound should be evaluated across a range of pH values to identify the most stable conditions.
Example Formulation Preparation:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Intermediate Dilution: Dilute the stock solution in a co-solvent or surfactant solution. For example, dilute the DMSO stock into a solution of 10% Tween® 80 in water.
-
Final Working Solution: Further dilute the intermediate solution into the final biological assay buffer to the desired working concentration. Ensure the final concentration of DMSO and other excipients is compatible with the assay system.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the systematic approach to developing a stable formulation for this compound.
Caption: Workflow for developing stable this compound formulations.
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action
Based on the known activities of other plant-derived compounds and iridoids, a plausible anti-inflammatory mechanism for this compound could involve the modulation of key inflammatory pathways such as NF-κB and MAPK.[9]
References
- 1. Buy this compound (EVT-3479908) | 524-06-1 [evitachem.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. carbodiimide.com [carbodiimide.com]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in nepetalic acid solvent extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solvent extraction of nepetalic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield of this compound after the solvent extraction. What are the potential causes?
A low yield of this compound can stem from several factors throughout the experimental process, from the initial hydrolysis of nepetalactone (B1678191) to the final extraction and isolation steps. The most common issues include incomplete hydrolysis, improper pH during extraction, formation of emulsions, and using an inappropriate solvent.
Q2: How can I ensure the complete hydrolysis of nepetalactone to this compound?
Incomplete hydrolysis is a primary reason for low yields. To ensure the lactone (cyclic ester) ring of nepetalactone is fully opened to form the carboxylate salt of this compound, consider the following:
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Base Concentration: Ensure a sufficient molar excess of a strong base (e.g., sodium hydroxide) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The hydrolysis reaction may require adequate time and gentle heating. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) until the starting nepetalactone is no longer detectable.
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Vigorous Mixing: If performing a biphasic hydrolysis, ensure vigorous stirring to maximize the interfacial area between the organic phase (containing nepetalactone) and the aqueous base.[1][2]
Q3: What is the optimal pH for extracting this compound, and why is it so critical?
The pH of the aqueous phase is the most critical factor in a successful liquid-liquid extraction of this compound. As a carboxylic acid, its solubility is highly dependent on its protonation state.
-
To extract this compound into the aqueous phase (as its salt): The pH should be significantly above the pKa of this compound. A pH of 10 or higher is recommended to ensure complete deprotonation to the highly water-soluble nepetalate salt.
-
To extract this compound into an organic solvent: The pH of the aqueous solution must be lowered to be significantly below the pKa of this compound. Acidifying to a pH of approximately 2-3 is recommended to ensure it is in its protonated, less polar form, which is more soluble in organic solvents.[3] One method specifies acidifying to a pH of about 4.5 before extraction into an organic solvent.[1][2]
Q4: I'm observing a stable emulsion at the interface of my aqueous and organic layers. How can I resolve this?
Emulsion formation is a common issue in liquid-liquid extractions that can trap your product and lead to poor separation and low yield.[4] Here are several strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in pH: A slight adjustment of the pH can sometimes disrupt the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a bed of celite or glass wool can help to break it up.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.
Q5: Which organic solvent is best for extracting this compound?
The choice of solvent is critical for maximizing yield. A good extraction solvent should have high solubility for this compound in its protonated form and be immiscible with water. Based on available solubility data, several solvents are suitable.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Melting Point | 73-75 °C |
| Estimated pKa | ~4.99 (based on cyclopentanecarboxylic acid) |
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
| Methanol | 1755.41 |
| Ethanol | 865.37 |
| Isopropanol | 882.29 |
| Ethyl Acetate (B1210297) | 301.86 |
| Water | 13.89 |
Data sourced from available chemical databases.
Experimental Protocols
Protocol 1: Hydrolysis of Nepetalactone to this compound
-
Dissolution: Dissolve the starting material (e.g., catnip oil containing nepetalactone) in a water-immiscible organic solvent such as ethyl acetate or hexane.
-
Biphasic Mixture: Combine the organic solution with an aqueous solution of sodium hydroxide (B78521) (e.g., 1-2 M) in a separatory funnel or reaction vessel.
-
Reaction: Stir the biphasic mixture vigorously for several hours. The progress of the hydrolysis can be monitored by TLC.
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound.
Protocol 2: Solvent Extraction of this compound
-
Acidification: Carefully acidify the aqueous layer from the hydrolysis step to a pH of 2-3 with a suitable acid (e.g., 2N HCl). Monitor the pH with a pH meter or pH paper.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate) three times, using a volume of organic solvent that is about one-third of the aqueous phase for each extraction.
-
Combine Organic Layers: Combine the organic extracts.
-
Drying: Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Visualizations
Caption: Workflow for the hydrolysis of nepetalactone.
Caption: Workflow for the solvent extraction of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
Preventing nepetalic acid degradation during storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of nepetalic acid during storage and analysis. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a monoterpenoid that is often found as a degradation product of nepetalactone (B1678191), the active compound in catnip (Nepeta cataria)[1][2]. Its stability is a concern for researchers working with catnip extracts or nepetalactone formulations, as the degradation of nepetalactone to this compound can impact the potency and composition of the product. Furthermore, this compound itself can be susceptible to further degradation, affecting analytical accuracy and the overall quality of research and drug development projects.
Q2: What are the primary factors that cause this compound degradation?
The degradation of this compound, and its precursor nepetalactone, is influenced by several factors:
-
pH: this compound is formed via the hydrolysis of the lactone ring in nepetalactone, a reaction that is catalyzed by both acidic and basic conditions. While the carboxylic acid group of this compound is more stable than the lactone ring of its precursor, extreme pH values should be avoided to prevent potential further reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[3][4]. For carboxylic acids, high temperatures can potentially lead to decarboxylation[3].
-
Light: Exposure to light, particularly UV radiation, can promote the degradation of related compounds like nepetalactones and may also affect the stability of this compound[1].
-
Oxygen: The presence of oxygen can lead to oxidative degradation of organic molecules, including this compound.
Q3: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark[1].
-
pH: Maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7) to enhance stability.
-
Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q4: Which solvents are suitable for storing this compound?
The choice of solvent can impact the stability of this compound.
-
Aprotic organic solvents: Solvents like acetonitrile (B52724), hexane, or dichloromethane (B109758) are generally good choices for minimizing hydrolysis.
-
Protic solvents: If aqueous solutions are necessary, use a buffered solution with a slightly acidic pH. Avoid using highly reactive alcohols like ethanol (B145695) for long-term storage, as they can potentially form esters with the carboxylic acid group, especially under acidic conditions[1].
Troubleshooting Guides
Issue 1: Increasing amounts of unknown impurities are observed in my this compound standard over time.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Conditions | 1. Verify Storage: Ensure the standard is stored at the recommended low temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and moisture absorption. 2. Inert Atmosphere: For long-term storage of high-purity standards, consider flushing the vial with an inert gas (nitrogen or argon) before sealing. |
| Solvent-Induced Degradation | 1. Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation. 2. Solvent Choice: If using a protic solvent like methanol (B129727) or water, consider switching to an aprotic solvent like acetonitrile for stock solutions. If an aqueous solution is required for analysis, prepare it fresh from a stock solution in an aprotic solvent. |
| Inherent Instability | 1. Re-purification: If the standard is old or has been handled frequently, consider re-purifying it using techniques like preparative HPLC. 2. Fresh Standard: If re-purification is not feasible, obtain a fresh, certified reference standard. |
Issue 2: Inconsistent quantification of this compound in my samples.
| Possible Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | 1. Minimize Exposure: Keep samples cool (e.g., on an ice bath) and protected from light during preparation. 2. Work Quickly: Process samples as quickly as possible to minimize the time they are exposed to potentially degrading conditions. 3. pH Control: If working with aqueous extracts, ensure the pH is in a stable range for this compound (slightly acidic to neutral). |
| Analytical Method Issues | 1. Method Validation: Ensure your analytical method (HPLC or GC) is properly validated for linearity, precision, accuracy, and specificity for this compound[5]. 2. System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing correctly. 3. Internal Standard: Consider using an internal standard to correct for variations in sample injection and instrument response. |
| Matrix Effects | 1. Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components from your samples before analysis. 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely matches your samples to compensate for matrix effects. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies.
| Factor | Effect on this compound Stability | Recommended Mitigation Strategy |
| pH | Susceptible to degradation at extreme acidic or basic pH. | Maintain aqueous solutions in a slightly acidic to neutral pH range (4-7). |
| Temperature | Increased temperature accelerates degradation rates. | Store at low temperatures (-20°C or -80°C for long-term, 2-8°C for short-term). |
| Light | Potential for photodegradation. | Store in amber vials or in the dark. |
| Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere (nitrogen or argon) for long-term storage. |
| Solvent | Protic solvents can participate in reactions. | Use aprotic solvents for stock solutions. If aqueous solutions are needed, prepare them fresh. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method[6][7].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[5][8].
Visualizations
Caption: Primary degradation pathway from nepetalactone to this compound.
Caption: Recommended workflow for stable analysis of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Stability study of Nepeta cataria iridoids analyzed by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. primescholars.com [primescholars.com]
- 6. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Nepetalic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nepetalic acid. Our aim is to help you optimize reaction conditions, improve yields, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the hydrolysis of nepetalactone (B1678191).[1] This is typically achieved by treating a solution of nepetalactone with a base, such as sodium hydroxide (B78521), followed by acidification to precipitate the this compound.[2]
Q2: What are the key reaction parameters to control during the hydrolysis of nepetalactone?
A2: The critical parameters to monitor and control are:
-
pH: The initial basic condition for hydrolysis and the final acidic condition for precipitation are crucial. Acidification should be done carefully to a specific pH, typically around 3, to ensure complete precipitation of this compound.[2][3]
-
Temperature: While many procedures are conducted at room temperature, temperature can influence the reaction rate and the potential for side reactions.[4]
-
Reaction Time: Sufficient time must be allowed for the hydrolysis to go to completion. Typically, this is monitored by techniques like Thin Layer Chromatography (TLC).
-
Solvent: Tetrahydrofuran (B95107) (THF) is a commonly used solvent for dissolving nepetalactone.[2]
Q3: How can I purify the synthesized this compound?
A3: Purification is essential to remove unreacted starting material, byproducts, and salts. A common purification workflow involves:
-
Extraction: After acidification, the aqueous layer is typically extracted with an organic solvent like ethyl acetate (B1210297) to isolate the this compound.[2]
-
Washing: The organic layer is washed to remove any remaining water-soluble impurities.
-
Drying: The organic extract is dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.
-
Crystallization: After removing the solvent under reduced pressure, the crude product can be crystallized from a suitable solvent system, such as petroleum ether, to obtain pure this compound as a white solid.[2]
Q4: What are the expected analytical characteristics of pure this compound?
A4: Pure this compound is a white crystalline solid with a melting point of approximately 74-75°C.[5] Its structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrolysis of nepetalactone.2. Loss of product during workup and extraction.3. Incorrect pH for precipitation.4. Degradation of the product. | 1. Monitor the reaction by TLC to ensure all nepetalactone has been consumed. Extend the reaction time if necessary.2. Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Minimize transfers between flasks.3. Carefully monitor the pH during acidification, ensuring it reaches the optimal level for precipitation (around pH 3).[2] Add the acid dropwise with vigorous stirring.4. Avoid excessive heat and prolonged exposure to strong acids or bases, which can cause degradation or side reactions. |
| Product is an Oil, Not a Solid | 1. Presence of impurities.2. Residual solvent. | 1. Purify the crude product using column chromatography on silica (B1680970) gel before attempting crystallization.2. Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like cold petroleum ether can help induce crystallization.[2] |
| Unexpected Peaks in NMR Spectrum | 1. Residual solvent (e.g., THF, ethyl acetate).2. Unreacted nepetalactone.3. Presence of isomers.4. Side products from degradation. | 1. Compare the spectrum to known solvent peaks and ensure the product is thoroughly dried under vacuum.2. Compare the spectrum with that of the starting material. If present, consider re-subjecting the product to the reaction conditions or purifying by chromatography.3. This compound can exist as different stereoisomers. This may be inherent to the starting material.4. Review reaction conditions for potential sources of degradation (e.g., excessive heat, overly strong acid/base). |
| Thermal Reversion to Nepetalactone during GC/MS Analysis | 1. The inherent thermal instability of this compound. | 1. This is a known issue where the acetal (B89532) product can thermally revert to nepetalactone during GC/MS analysis.[2] Derivatization of the carboxylic acid group may be necessary for accurate GC analysis. Alternatively, use a less harsh analytical technique like LC-MS. |
Data Presentation
Table 1: Summary of Reaction Conditions for Nepetalactone Hydrolysis
| Parameter | Condition | Source |
| Starting Material | cis-trans Nepetalactone | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Base | Sodium Hydroxide (1.0 g in 5 mL water) | [2] |
| Reaction Time | 1 hour | [2] |
| Acid for Precipitation | 1N HCl | [2] |
| Final pH | 3 | [2] |
| Extraction Solvent | Ethyl Acetate | [2] |
| Purification Method | Crystallization from petroleum ether | [2] |
| Reported Yield | 69% | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Nepetalactone[2]
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Dissolution: Dissolve cis-trans-nepetalactone in tetrahydrofuran (THF) in a round-bottom flask.
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Hydrolysis: Add a solution of sodium hydroxide in water to the nepetalactone solution. Stir the resulting mixture at room temperature for 1 hour. The mixture will initially be two-phased and then turn into a yellow solution.
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Extraction (1): After 1 hour, extract the basic solution twice with fresh aliquots of ethyl acetate to remove any unreacted nepetalactone and other non-acidic impurities. Discard the organic layers.
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Acidification: Carefully acidify the aqueous layer by adding 1N HCl dropwise while stirring. Monitor the pH and continue adding acid until the pH reaches 3. A white heterogeneous mixture should form as the this compound precipitates.
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Extraction (2): Extract the acidified aqueous mixture with ethyl acetate. Collect the organic layers.
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Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator. This will likely yield a yellow oil.
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Crystallization: Triturate the resulting oil with petroleum ether and allow it to stand. The this compound should crystallize as a white solid.
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Isolation: Filter the white solid, wash it with cold petroleum ether, and dry it under a high vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. US7776912B2 - Acetals of this compound and method of preparation - Google Patents [patents.google.com]
- 3. US20060121134A1 - Methods of separating ZE-nepetalactone and EZ-nepetalactone from catnip oil - Google Patents [patents.google.com]
- 4. US20100261915A1 - Method for converting trans-cis nepetalactone to cis-trans nepetalactone using molecular sieves - Google Patents [patents.google.com]
- 5. This compound, 524-06-1 [thegoodscentscompany.com]
Technical Support Center: Improving HPLC Resolution for Nepetalic Acid Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of nepetalic acid diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound diastereomers in HPLC?
A1: The most critical factors influencing the resolution of this compound diastereomers are the choice of stationary phase (column), the composition of the mobile phase, and the column temperature.[1][2] Selectivity (α), which is the ability of the chromatographic system to distinguish between the diastereomers, is the most powerful factor for improving resolution.[1]
Q2: Should I use a chiral or an achiral column to separate this compound diastereomers?
A2: Diastereomers have different physical properties and can often be separated on a conventional achiral stationary phase, such as a C18 column.[3][4] However, if baseline separation is not achieved on an achiral column, a chiral stationary phase (CSP) can provide the necessary selectivity for resolution.[5][6] The choice depends on the complexity of your sample matrix and the required degree of separation.
Q3: How does the mobile phase composition impact the separation of this compound diastereomers?
A3: The mobile phase composition, including the type and ratio of organic solvent to the aqueous phase, and the presence of additives, significantly impacts selectivity and retention.[1][7] For reversed-phase HPLC, altering the ratio of acetonitrile (B52724) or methanol (B129727) to water can dramatically change the resolution.[1] Additives like formic acid or trifluoroacetic acid can improve peak shape and influence the separation of acidic compounds like this compound.[1][8][9]
Q4: Can derivatization improve the separation of this compound diastereomers?
A4: Yes, derivatization of the carboxylic acid group can improve the separation of this compound diastereomers.[10][11] Converting the diastereomers into esters or amides with a chiral derivatizing agent can enhance the differences in their structures, leading to better separation on an achiral column.[10][11]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomer Peaks
This is a common issue when developing a separation method for stereoisomers. A systematic approach to optimizing the chromatographic conditions is necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving HPLC resolution.
Detailed Steps:
-
Optimize Selectivity (α): This is the most effective way to improve resolution.[1]
-
Mobile Phase Composition:
-
Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Solvent Type: If using acetonitrile, try substituting it with methanol, or vice versa. Different solvents can offer different selectivities.[1]
-
Mobile Phase Additives: For an acidic compound like this compound, adding a small amount of an acid such as formic acid or trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and resolution.[1]
-
-
Stationary Phase:
-
Achiral Columns: If a standard C18 column is not providing separation, consider a different stationary phase with alternative selectivity, such as a Phenyl or Cyano column.
-
Chiral Columns: If achiral columns fail, a chiral stationary phase (CSP) is the next logical step. Screening different types of CSPs may be necessary.[5]
-
-
-
Increase Column Efficiency (N): Higher efficiency leads to narrower peaks and better resolution.
-
Use a Longer Column: Increasing the column length provides more theoretical plates.[1]
-
Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency, but will increase backpressure.[1]
-
Optimize Flow Rate: Lowering the flow rate can improve resolution, but will also increase the analysis time.[1]
-
-
Adjust Retention Factor (k):
-
In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time and may improve the separation of early-eluting peaks.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Logical Relationship for Peak Shape Issues:
Caption: Logical relationships in troubleshooting poor peak shape.
Detailed Steps:
-
Check for Column Contamination or Degradation: An old or contaminated column is a frequent cause of poor peak shape. Try flushing the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]
-
Minimize Secondary Interactions: Unwanted interactions between the acidic this compound and the silica (B1680970) backbone of the stationary phase can cause peak tailing. Adding a mobile phase additive like formic acid can help to suppress the ionization of the carboxylic acid and minimize these interactions.[1]
-
Avoid Sample Overload: Injecting too much sample can saturate the column, leading to distorted peaks. Try diluting your sample and injecting a smaller volume.[1]
-
Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[1]
Experimental Protocols
The following are example protocols for the separation of this compound diastereomers. Optimization will likely be required for your specific instrument and sample.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) on an Achiral Column
This method is a good starting point for separating diastereomers.
Experimental Workflow:
Caption: Workflow for a reversed-phase HPLC experiment.
Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Expected Results (Example Data):
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 8.5 | - |
| Diastereomer 2 | 9.2 | 1.6 |
Protocol 2: Normal-Phase HPLC (NP-HPLC) on an Achiral Column
Normal-phase chromatography offers an alternative selectivity that may be beneficial if reversed-phase fails.
Method Parameters:
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (95:5 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Expected Results (Example Data):
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 10.1 | - |
| Diastereomer 2 | 11.5 | 1.8 |
Protocol 3: Chiral HPLC
If achiral methods are unsuccessful, a chiral stationary phase is recommended.
Method Parameters:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Hexane:Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
Expected Results (Example Data):
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 12.3 | - |
| Diastereomer 2 | 14.1 | 2.1 |
Data Presentation: Comparison of HPLC Conditions
The following table summarizes the potential impact of various parameters on the resolution of this compound diastereomers based on the example protocols.
| Parameter | Condition 1 (RP-HPLC) | Condition 2 (NP-HPLC) | Condition 3 (Chiral HPLC) |
| Stationary Phase | C18 (achiral) | Silica (achiral) | Cellulose-based (chiral) |
| Mobile Phase | ACN/Water + 0.1% FA | Hexane/IPA + 0.1% AA | Hexane/EtOH + 0.1% TFA |
| Example Resolution (Rs) | 1.6 | 1.8 | 2.1 |
| Relative Analysis Time | Moderate | Moderate to Long | Long |
| Method Development Complexity | Low to Moderate | Moderate | High |
References
- 1. Quantification of nepetalactones in catnip (Nepeta cataria L.) by HPLC coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Antimicrobial and Antioxidant Activities of Nepeta trachonitica: Analysis of Its Phenolic Compounds Using HPLC-MS/MS [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Identifying and removing common impurities from nepetalic acid samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities from nepetalic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound samples?
A1: Impurities in this compound can originate from its natural source, synthetic route, or degradation. Common impurities include related iridoid compounds such as nepetalactone (B1678191) (the precursor to this compound), dihydronepetalactone, and nepetonic acid.[1][2] If extracted from plant material like catnip (Nepeta cataria), other secondary metabolites like flavonoids, phenolic acids (e.g., rosmarinic acid, caffeic acid), and other terpenoids may also be present.[3][4] Degradation, particularly with exposure to light, can lead to byproducts like dehydronepetalactone and anhydrides.[1] If the sample was purified using an alcohol-based solvent, corresponding esters (e.g., ethanolic esters) might be found.[1]
Q2: How is this compound typically formed from nepetalactone?
A2: this compound is formed from nepetalactone through a hydration reaction, which involves the addition of a water molecule.[5] This conversion can occur naturally in plant extracts over time or can be induced under specific conditions, such as in the presence of an acid catalyst or through enzymatic pathways.[1][5] Both cis-trans and trans-cis isomers of nepetalactone can convert to this compound in the presence of water.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Exposure to light can cause significant degradation and the formation of byproducts.[1] It may also degrade under extreme pH or temperature conditions.[5]
Q4: Which analytical techniques are best for assessing the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a highly effective method for purity assessment.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used for analyzing volatile iridoids.[7] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable.[8]
Impurity Profile and Purification Efficiency
The following tables summarize common impurities and provide an illustrative example of purification efficiency.
Table 1: Common Impurities in this compound Samples
| Impurity Class | Specific Examples | Likely Source |
| Related Iridoids | Nepetalactone (various isomers), Dihydronepetalactone, Nepetonic Acid | Natural extraction, incomplete reaction, degradation[1][2] |
| Degradation Products | Dehydronepetalactone, Anhydrides | Light exposure, improper storage[1] |
| Plant Metabolites | Flavonoids, Phenolic Acids (Rosmarinic, Caffeic), other Terpenoids | Co-extraction from Nepeta species[3][4] |
| Solvent Artifacts | Ethanolic esters, Methyl acetals | Reaction with solvents during extraction/purification[1][8] |
| Synthesis Byproducts | Unreacted starting materials, reaction intermediates | Chemical synthesis |
Table 2: Illustrative Purification of Crude this compound
| Purification Step | Starting Purity (by HPLC) | Post-Purification Purity (by HPLC) | Typical Yield | Key Impurities Removed |
| Crude Extract | 55% | - | - | Nepetalactone, plant pigments, phenolic compounds |
| Column Chromatography | 55% | 85-90% | 70-80% | Non-polar compounds, some related iridoids |
| Recrystallization | 85-90% | 95-98% | 80-90% | Structurally similar compounds, residual solvents |
| Preparative HPLC | 95-98% | >99% | 60-70% | Isomeric impurities, trace contaminants |
Note: These values are illustrative and can vary significantly based on the initial sample quality and experimental conditions.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected Peaks | 1. Sample degradation or contamination.2. Contaminated mobile phase or system.3. Presence of co-eluting impurities. | 1. Prepare fresh samples and store them properly.2. Run a blank (mobile phase only) to check for system peaks. Prepare fresh, filtered, and degassed mobile phase.[9]3. Adjust gradient or mobile phase composition to improve separation. Use a mass spectrometer (LC-MS) to identify the molecular weights of unknown peaks. |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction with residual silanols on the column.2. Column overload.3. Mismatch between injection solvent and mobile phase. | 1. Lower the mobile phase pH (e.g., add 0.1% formic or acetic acid) to suppress ionization of this compound's carboxylic group.[6]2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the initial mobile phase whenever possible.[9] |
| Retention Time Drift | 1. Poor temperature control.2. Inconsistent mobile phase composition.3. Column degradation or contamination. | 1. Use a column oven to maintain a constant temperature.[10][11]2. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check pump performance.[10][11]3. Use a guard column to protect the analytical column. Flush the column with a strong solvent.[6][10] |
| High Backpressure | 1. Clogged column frit or in-line filter.2. Blockage in tubing or injector.3. Sample precipitation on the column. | 1. Replace the in-line filter. If the problem persists, reverse-flush the column (disconnect from the detector first).[6]2. Systematically disconnect fittings to isolate the source of the blockage.3. Ensure the sample is fully dissolved in the mobile phase. |
Purification Troubleshooting
| Issue | Possible Causes | Troubleshooting Steps |
| Incomplete Separation (Column Chromatography) | 1. Incorrect mobile phase polarity.2. Column channeling or poor packing.3. Sample overload. | 1. Adjust the solvent gradient. Since this compound is polar, a more polar eluent will be needed. Use TLC to determine the optimal solvent system beforehand.2. Repack the column, ensuring a homogenous and bubble-free slurry.[5]3. Reduce the amount of crude material loaded onto the column. A typical ratio is 1:20 to 1:50 sample-to-adsorbent weight.[5] |
| Low Yield after Recrystallization | 1. Compound is too soluble in the chosen solvent.2. Too much solvent was used.3. Premature crystallization during hot filtration. | 1. Choose a solvent in which the compound is soluble when hot but poorly soluble when cold. Consider a two-solvent system (e.g., dissolve in a good solvent like ethanol (B145695) and add a poor solvent like water until cloudy).[3]2. Use the minimum amount of hot solvent required to fully dissolve the compound.3. Preheat the filtration funnel and flask. |
| Product Fails to Crystallize ("Oils Out") | 1. Presence of significant impurities.2. Supersaturation is too high. | 1. The sample may require another purification step (e.g., column chromatography) before attempting recrystallization.2. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
Experimental Workflows and Diagrams
Caption: Workflow for the identification, purification, and verification of this compound.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-MS
This protocol outlines a general method for identifying and quantifying impurities in a this compound sample.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) and Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
This compound sample.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of the this compound sample. Dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 210 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B (re-equilibration).
-
-
-
MS Conditions (ESI+):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Identify the this compound peak by its retention time and expected mass-to-charge ratio (m/z 185.11 for [M+H]⁺). Analyze the mass spectra of other peaks to tentatively identify impurities based on their molecular weights.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol is suitable for a first-pass purification of crude this compound extract.
Materials and Equipment:
-
Glass chromatography column.
-
Silica Gel (60-120 mesh).
-
Solvents: n-Hexane, Ethyl Acetate (B1210297), Methanol (B129727) (all ACS grade).
-
Crude this compound sample.
-
Cotton wool, sand, beakers, fraction collection tubes.
-
TLC plates and developing chamber.
Procedure:
-
Column Packing: Place a cotton wool plug at the bottom of the column and add a thin layer of sand. Prepare a slurry of silica gel in n-hexane (e.g., 100 g silica in 300 mL hexane). Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add a final layer of sand on top of the packed silica.
-
Sample Loading: Dissolve ~1 g of the crude extract in a minimal amount of a 9:1 Hexane:Ethyl Acetate mixture. Carefully apply the dissolved sample to the top layer of sand. Allow the sample to adsorb onto the silica until the liquid level reaches the top of the sand.
-
Elution and Fraction Collection:
-
Begin elution with 100% n-hexane to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Since this compound is a polar carboxylic acid, it will likely elute at higher concentrations of ethyl acetate or when a small amount of methanol is added.
-
Collect fractions (e.g., 15-20 mL each) continuously.
-
-
Monitoring: Spot fractions onto a TLC plate and develop in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize spots under a UV lamp or by staining (e.g., with anisaldehyde stain).
-
Isolation: Combine the fractions that contain pure this compound. Remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 3: Purification by Recrystallization
This protocol is effective for purifying this compound that is already at 85-90% purity.
Materials and Equipment:
-
This compound sample (partially purified).
-
Solvents: Ethanol, Deionized Water.
-
Erlenmeyer flasks, hot plate, magnetic stirrer, filtration apparatus (Büchner funnel).
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a good starting point for a polar compound like this compound.[3]
-
Dissolution: Place the this compound sample in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid with stirring.
-
Induce Crystallization: While the solution is still hot, slowly add warm deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
- 1. This compound, 524-06-1 [thegoodscentscompany.com]
- 2. US6013835A - Method and apparatus for preparing purified terephthalic acid - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US20100261915A1 - Method for converting trans-cis nepetalactone to cis-trans nepetalactone using molecular sieves - Google Patents [patents.google.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. tarosdiscovery.com [tarosdiscovery.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: pH-Dependent Stability and Hydrolysis of Nepetalic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the pH-dependent stability and hydrolysis of nepetalic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the formation of this compound in an aqueous solution?
A1: this compound is primarily formed through the hydrolysis of its precursor, nepetalactone (B1678191), which is a major component of catnip (Nepeta cataria) essential oil.[1][2] This hydrolysis reaction is influenced by pH.
Q2: How does pH affect the hydrolysis of nepetalactone to this compound?
A2: The hydrolysis of nepetalactone is significantly dependent on pH. Basic conditions can promote the hydrolysis of certain nepetalactone isomers. For example, ZE-nepetalactone can be selectively hydrolyzed to its corresponding this compound under basic conditions, while the EZ-isomer remains largely unaffected.[3][4] Conversely, strong acidic conditions, such as using 2N HCl, can also induce hydrolysis of nepetalactone and its precursors.[5]
Q3: What is the expected stability of this compound at different pH values?
Q4: Are there established analytical methods to monitor the hydrolysis of nepetalactone and the formation of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a reliable method for identifying and quantifying nepetalactones and, by extension, monitoring their hydrolysis to this compound.[9][10] These methods are sensitive and can distinguish between different stereoisomers.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or slow hydrolysis of nepetalactone to this compound. | The pH of the solution may not be optimal for the desired rate of hydrolysis. Temperature may be too low. | Adjust the pH of the solution. For base-catalyzed hydrolysis, consider a pH above 7. For acid-catalyzed hydrolysis, a pH below 7 would be necessary. Increasing the reaction temperature can also increase the rate of hydrolysis, but be aware of potential degradation of the product. |
| Degradation of this compound after formation. | The pH of the solution may be too acidic or too basic, leading to instability of the carboxylic acid. The solution may be exposed to high temperatures or UV light for extended periods. | Buffer the solution to a pH where this compound exhibits maximum stability, which may need to be determined empirically but is likely in the weakly acidic range. Store solutions at controlled temperatures and protect them from light. |
| Difficulty in separating this compound from unreacted nepetalactone. | Both compounds may have similar polarities depending on the solvent system used for extraction or chromatography. | Utilize liquid-liquid extraction. Under basic conditions, this compound will be deprotonated and more soluble in the aqueous phase, while the unreacted nepetalactone will remain in the organic phase.[3][4] The aqueous phase can then be acidified to protonate the this compound for subsequent extraction into an organic solvent. |
| Inconsistent results in stability studies. | Fluctuation in pH of the solution. Inaccurate quantification methods. Degradation during sample preparation or analysis. | Use appropriate buffer systems to maintain a constant pH.[6] Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision.[9] Ensure consistent sample handling and storage conditions.[11] |
Experimental Protocols
Protocol 1: pH-Dependent Hydrolysis of Nepetalactone
This protocol outlines a general procedure for studying the hydrolysis of nepetalactone to this compound at different pH values.
1. Materials and Equipment:
-
Nepetalactone standard
-
Buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Constant temperature water bath or incubator
-
HPLC-UV/MS system
-
Vials for sample collection
-
Quenching solution (e.g., a strong acid or base to stop the reaction by shifting the pH)
2. Procedure:
-
Prepare stock solutions of nepetalactone in a suitable organic solvent (e.g., ethanol, acetonitrile).
-
In separate temperature-controlled reaction vessels, add a known volume of buffer solution for each pH to be tested.
-
Initiate the reaction by adding a small aliquot of the nepetalactone stock solution to each buffer solution.
-
At predetermined time intervals, withdraw a sample from each reaction vessel.
-
Immediately quench the reaction in the collected sample to prevent further hydrolysis before analysis.
-
Analyze the samples using a validated HPLC method to quantify the concentration of remaining nepetalactone and the formed this compound.
-
Plot the concentration of nepetalactone over time for each pH to determine the hydrolysis kinetics.
Protocol 2: Quantification of Nepetalactone and this compound using HPLC
This protocol provides a general method for the analysis of nepetalactone and this compound.
1. Materials and Equipment:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water (with a modifier like formic acid for better peak shape)
-
Nepetalactone and this compound reference standards
-
Solvents for sample preparation
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 228 nm or MS with selected ion monitoring.[9]
-
Column Temperature: 30 °C
3. Procedure:
-
Prepare a series of calibration standards for both nepetalactone and this compound.
-
Prepare samples by diluting them in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for nepetalactone and this compound based on the retention times of the standards.
-
Quantify the compounds by comparing the peak areas of the samples to the calibration curves.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7375239B2 - Methods of separating ZE-nepetalactone and EZ-nepetalactone from catnip oil - Google Patents [patents.google.com]
- 4. US20060121134A1 - Methods of separating ZE-nepetalactone and EZ-nepetalactone from catnip oil - Google Patents [patents.google.com]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of nepetalactones in catnip (Nepeta cataria L.) by HPLC coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing nepetalic acid yield from different Nepeta species cultivars
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of nepetalic acid yield from various Nepeta species and cultivars.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is lower than expected. What are the primary factors to investigate?
Low this compound yield can stem from several stages of your workflow, from plant cultivation to final analysis. Systematically investigate the following areas:
-
Plant Material: The choice of species, cultivar, and even the specific plant part used can dramatically affect yield. Additionally, the plant's developmental stage is crucial; the highest concentrations of this compound and related iridoids are often found during the floral-bud to partial-flowering stages.[1]
-
Cultivation Conditions: Nepeta species' production of secondary metabolites is highly sensitive to environmental factors.[2] High temperatures and low precipitation can limit productivity.[3] Ensure consistent and optimal soil type, nutrient application (especially nitrogen), and water levels, as drought stress can influence metabolite production.[2][4]
-
Extraction Method: The technique used to extract this compound is critical. Inefficient methods can lead to low recovery. For instance, during steam distillation, this compound, being less volatile than nepetalactone, may remain in the plant material or degrade.[5] Solvent choice and extraction parameters (time, temperature, solvent-to-solid ratio) must be optimized.
-
Chemical Degradation: Nepetalactone can be hydrolyzed to this compound, but this compound itself can degrade under certain conditions, such as prolonged exposure to high temperatures during extraction.[5][6] Protecting extracts from light is also necessary to preserve the chemical integrity of related nepetalactones.[6]
-
Quantification Accuracy: Inaccurate quantification can create the perception of low yield. Ensure your analytical method (e.g., HPLC, GC-MS) is properly validated, with a correctly prepared standard curve and an appropriate detection wavelength.
Q2: Which Nepeta species and cultivars are known to produce high levels of this compound?
While nepetalactones are more commonly the focus of study, several species and cultivars are noted for their this compound content.
-
Nepeta nuda : This species is a notable candidate as it can accumulate high amounts of this compound, particularly in its inflorescences.[7]
-
Nepeta cataria : While famous for nepetalactone, common catnip also produces this compound.[3] Specific cultivars have been developed for improved traits. For example, cultivar 'CR9' has been shown to have the highest accumulated this compound yield in some studies.[8] A cross, 'CR9 × CR3', exhibited the highest biomass yield.[9]
The selection of a cultivar should consider both the concentration of the target compound and the overall biomass yield, as both contribute to the final accumulated yield per plant.
Table 1: this compound (NA) Content in Different Nepeta cataria Genotypes
| Genotype | Average NA Content (mg/100g of dry biomass) |
| CR9 | 43.1 |
| UK.9 | 36.4 |
| CR5 | 34.3 |
| CR9 x CR3 | 31.8 |
| CIT | 22.8 |
| CL1 | 11.9 |
Data compiled from a study evaluating genotypes over multiple harvests.[9]
Q3: How does harvest time affect this compound yield?
Harvesting at the optimal phenological stage is critical for maximizing yield.
-
Flowering Stage: The highest concentrations of this compound and related iridoids are typically associated with the floral-bud to partial-flowering stages.[1]
-
Seasonal Variation: Yields can fluctuate based on environmental conditions throughout the growing season. In one study, the highest concentration of this compound in N. cataria was observed 6 weeks after transplanting, followed by a linear decrease.[3] It is crucial to conduct time-course studies for your specific cultivar and growing conditions to pinpoint the peak accumulation period.
Table 2: Effect of Harvest Time on this compound Content in Nepeta cataria
| Propagule Type | Harvest Time (Weeks After Transplanting) | This compound (mg/100g of dry biomass) |
| Seedlings | 6 | 614.3 |
| Stem Cuttings | 6 | 520.5 |
| Seedlings | 15 | ~100 (estimated from graph) |
| Stem Cuttings | 15 | ~100 (estimated from graph) |
Data sourced from a study in Pittstown, NJ, showing a peak at 6 weeks followed by a decline.[3]
Q4: My this compound measurements are inconsistent between batches. What could be the cause?
Batch-to-batch inconsistency is a common problem in natural product research. The primary causes are:
-
Genetic Variability: If using seed-propagated plants, genetic segregation can lead to significant chemical diversity among individual plants.[2] Using clonally propagated plants (e.g., from stem cuttings) of a stable, homozygous line can reduce this variation.
-
Environmental Fluctuations (GxE Interaction): The chemical profile of Nepeta is highly responsive to environmental changes.[2] Minor variations in temperature, water availability, light exposure, and soil nutrients between growing seasons or even different locations within a field can alter this compound production.
-
Inconsistent Procedures: Lack of standardization in harvesting (time of day, plant stage), drying, storage, and extraction procedures can introduce significant variability. Ensure all protocols are strictly followed for every batch.
-
Analytical Instrument Fluctuation: Regularly calibrate and validate your analytical equipment (e.g., HPLC, GC-MS) to ensure consistent performance.[10]
Visualized Workflows and Pathways
Understanding the underlying biological and experimental processes is key to optimization.
Caption: Biosynthesis of this compound from Geranyl Pyrophosphate (GPP).[11][12][13][14]
Caption: Standard experimental workflow for this compound analysis.
Caption: A logical guide to diagnosing sources of low this compound yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an enhanced solvent extraction method using sonication to increase efficiency.[10][15][16]
-
Objective: To efficiently extract this compound and related iridoids from dried Nepeta plant material.
-
Materials:
-
Dried and ground Nepeta plant material (particle size 0.5-1.0 mm).
-
Methanol (B129727) or Ethanol (HPLC grade).
-
Ultrasonic bath or probe sonicator.
-
Extraction vessel (e.g., Erlenmeyer flask).
-
Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filter).
-
Rotary evaporator.
-
-
Procedure:
-
Accurately weigh 1.0 g of ground Nepeta material and place it into the extraction vessel.
-
Add 20 mL of methanol to the vessel (achieving a 20:1 solvent-to-solid ratio).
-
Place the vessel in the ultrasonic bath. If using a probe, immerse the probe tip into the solvent-plant slurry.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C). Use a cooling bath if necessary to prevent heat buildup, which can degrade metabolites.
-
After sonication, separate the extract from the solid plant residue by filtration.
-
Transfer the filtered extract to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be weighed to determine total yield and then redissolved in a known volume of a suitable solvent for quantification.
-
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol provides a standard method for the quantification of this compound in a plant extract.[15][17][18]
-
Objective: To separate and quantify this compound in a crude extract using High-Performance Liquid Chromatography with a Diode-Array Detector.
-
Materials & Equipment:
-
Crude Nepeta extract.
-
This compound analytical standard.
-
Methanol and Water (HPLC grade).
-
Formic acid or Acetonitrile (as needed for mobile phase).
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Diode-Array Detector (DAD).
-
Syringe filters (0.45 µm).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1 mg/mL in methanol). From this stock, create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Sample Preparation: Dissolve a known mass of the crude extract (from Protocol 1) in a known volume of methanol (e.g., 10 mg in 10 mL) to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Water (A) and Methanol (B), both with 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at ~228-235 nm. The exact maximum absorbance should be confirmed with the standard.
-
-
Analysis:
-
Inject the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Use the peak area from the sample and the calibration curve equation to calculate the concentration of this compound in the injected solution.
-
-
Calculate Final Yield: Use the calculated concentration to determine the total mass of this compound in the original crude extract and express it as a percentage of the initial dry plant weight (e.g., mg of this compound per 100 g of dry biomass).
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Secure Verification [fiver.ifvcns.rs]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Common analytical challenges in nepetalic acid quantification
Welcome to the technical support center for nepetalic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
General Quantification & Stability Issues
This section addresses common questions regarding the stability of this compound and its precursor, nepetalactone (B1678191), during sample handling and analysis.
Frequently Asked Questions (FAQs)
Q1: I am detecting this compound in my nepetalactone formulation. What is causing this?
A1: The presence of this compound is a primary indicator of the hydrolytic degradation of nepetalactone.[1][2] The lactone ring in nepetalactone is susceptible to hydrolysis, which opens the ring to form the corresponding carboxylic acid, this compound.[3][4] This process can be influenced by factors such as pH and moisture.[1]
Q2: How can I prevent the degradation of nepetalactone into this compound in my samples?
A2: To minimize the formation of this compound, consider the following preventative measures:
-
pH Control : Maintain a neutral to slightly acidic pH for your formulation or sample solution. Using a buffer can help stabilize the pH.[1]
-
Moisture Control : Minimize exposure to moisture during sample preparation, manufacturing, and storage, especially for solid or non-aqueous formulations.[1]
-
Storage Conditions : Protect samples from light, as light exposure has been shown to cause significant degradation of nepetalactone isomers.[2][5] Store samples in dark containers at appropriate temperatures.
-
Microencapsulation : For formulated products, microencapsulation can create a physical barrier against environmental factors like moisture and oxygen, enhancing stability.[1]
Q3: What are the best practices for storing samples intended for this compound quantification?
A3: Proper storage is crucial to ensure the stability of the analyte.[6] For long-term storage, samples should typically be kept frozen at -20°C or -80°C.[7] It is essential to validate the stability of this compound under your specific storage conditions, including assessing bench-top stability for the duration of sample preparation and freeze-thaw stability if samples will be frozen and thawed multiple times.[6][8]
Experimental Protocol: Monitoring Nepetalactone Degradation by HPLC-UV
This protocol can be used to quantify the conversion of nepetalactone to this compound.
-
Standard Preparation : Prepare calibration standards of nepetalactone and this compound in the mobile phase.
-
Sample Preparation : Dissolve the sample in the mobile phase to a known concentration and filter it through a 0.45 µm syringe filter.[1]
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is common.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to an appropriate wavelength (e.g., 225 nm).[9]
-
Temperature : Use a column oven to maintain a constant temperature.[1]
-
-
Analysis : Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification : Identify and quantify the nepetalactone and this compound peaks by comparing their peak areas to the respective calibration curves.[1] The appearance or increase of the this compound peak over time indicates degradation.[2]
General Analytical Workflow
Caption: General workflow for this compound quantification.
Chromatographic Separation Challenges
The separation of this compound isomers is a common and significant challenge in its quantification.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound isomers?
A1: this compound, like its parent compound nepetalactone, exists as multiple isomers (e.g., Z,E- and E,Z-nepetalic acid). These isomers have very similar chemical properties and polarities, making their separation on standard chromatographic systems challenging.[10][11]
Q2: I'm seeing poor resolution between isomer peaks in my HPLC analysis. How can I improve it?
A2: Poor resolution in HPLC can be addressed by optimizing several parameters:
-
Mobile Phase Composition : Systematically vary the solvent ratio (e.g., acetonitrile and water) or the gradient slope to find the optimal mobile phase that maximizes isomer separation.[10] Adding modifiers like cyclodextrins to the mobile phase has been shown to improve the separation of some isomers.[12]
-
Column Chemistry : Test different stationary phases. While C18 is common, other column chemistries (e.g., Phenyl-Hexyl, Cyano) may offer different selectivity for your isomers.
-
Temperature : Adjusting the column temperature can alter selectivity and improve peak shape. Use a column oven for consistency.[1]
-
Flow Rate : Lowering the flow rate can increase column efficiency and may improve resolution, though it will increase run time.
Q3: Can pH be used to assist in the separation of isomers?
A3: Yes, pH can be a powerful tool, particularly for preparative-scale separations. Techniques like pH-zone-refining countercurrent chromatography exploit the differential pKa values of isomers to achieve separation.[13] For analytical HPLC, adjusting the mobile phase pH can alter the ionization state of the acidic isomers, changing their retention behavior and potentially improving separation.
Troubleshooting Poor Isomer Separation
Caption: Troubleshooting decision tree for poor isomer separation.
Matrix Effects in Complex Samples
When analyzing this compound in complex matrices like plant extracts, biological fluids, or food products, co-extracted components can interfere with the analysis.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect?
A1: A matrix effect is the alteration (suppression or enhancement) of an analyte's signal response due to the presence of other components in the sample matrix.[16] In mass spectrometry, these effects are often caused by co-eluting matrix components that affect the ionization efficiency of the analyte in the MS source.[16][17] This can lead to inaccurate quantification, typically an underestimation or overestimation of the true concentration.[16]
Q2: How do I know if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the signal response of an analyte in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte has been added). A significant difference indicates the presence of a matrix effect.[18]
Q3: What strategies can I use to minimize or compensate for matrix effects?
A3: Several strategies can be employed:
-
Improved Sample Cleanup : Use more selective sample preparation techniques, like solid-phase extraction (SPE), to remove interfering matrix components before analysis.[19]
-
Dilution : Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing the matrix effect. This is effective if the analytical method has sufficient sensitivity.[17][18]
-
Matrix-Matched Calibration : Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience the same matrix effect, leading to more accurate quantification.[19]
-
Use of an Internal Standard : An isotopically labeled internal standard is ideal, as it co-elutes with the analyte and is affected by matrix effects in the same way, allowing for accurate correction. If not available, a structural analog can be used.[20]
Visualizing Matrix Effects
Caption: Diagram illustrating signal suppression due to matrix effects.
Quantitative Data Summary: Matrix Effect Evaluation
The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
| Matrix Effect (ME) Value | Interpretation | Potential Action |
| ME ≈ 0% | No significant matrix effect | Proceed with solvent-based calibration |
| ME < 0% (e.g., -50%) | Signal Suppression | Improve cleanup, use matrix-matched standards or an internal standard[16][19] |
| ME > 0% (e.g., +50%) | Signal Enhancement | Use matrix-matched standards or an internal standard[16][19] |
Instrumentation-Specific Challenges
The choice of analytical instrumentation (e.g., GC-MS vs. LC-MS) presents unique challenges for this compound quantification.
Frequently Asked Questions (FAQs)
Q1: Can I analyze this compound using Gas Chromatography (GC)? It's a non-volatile acid.
A1: Direct analysis of free carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can result in poor peak shape and low sensitivity.[21] To make this compound suitable for GC analysis, a derivatization step is required to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester.[22][23]
Q2: What are common derivatization reagents for analyzing carboxylic acids by GC-MS?
A2: Common derivatization approaches for carboxylic acids include:
-
Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a volatile trimethylsilyl (B98337) (TMS) ester.
-
Alkylation (Esterification) : Reagents such as diazomethane (B1218177) or alkyl chloroformates (e.g., methyl chloroformate) convert the carboxylic acid to its corresponding methyl or other alkyl ester.[21][22]
Q3: My LC-MS signal for this compound is weak. How can I improve it?
A3: Weak signal in LC-MS can stem from several factors:
-
Poor Ionization : this compound is a small organic acid. In negative ion mode electrospray ionization (ESI-), it should deprotonate well to form [M-H]⁻. Ensure the mobile phase pH is appropriate to facilitate this (typically > pKa). Using aprotic solvents like acetonitrile can enhance ESI efficiency compared to protic solvents like methanol.
-
Mobile Phase Additives : The choice of acid or base modifier is critical. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often preferred over formic acid or acetic acid in negative mode as they can sometimes provide better signal.
-
Derivatization : While less common for LC-MS than GC-MS, derivatization can be used to introduce a permanently charged or easily ionizable group to the molecule, significantly enhancing MS sensitivity.[24]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol outlines a general procedure for the analysis of this compound using GC-MS following a silylation reaction.
-
Sample Preparation : Extract this compound from the sample matrix and evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Derivatization :
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the dried extract.
-
Add the silylating reagent, such as BSTFA with 1% TMCS as a catalyst, in excess.
-
Cap the vial tightly and heat at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure the reaction goes to completion.
-
-
GC-MS Conditions :
-
Injector : Split/splitless injector, typically at 250 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[1]
-
MS Conditions : Use electron ionization (EI) and scan a mass range appropriate for the derivatized this compound (e.g., 40-400 amu).[1]
-
-
Analysis : Inject the derivatized sample into the GC-MS. The resulting TMS-nepetalate will be more volatile and exhibit better chromatographic behavior.
Derivatization Workflow for GC-MS
Caption: Derivatization workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability study of Nepeta cataria iridoids analyzed by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The impact of pre‐analytical variations on biochemical analytes stability: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of validated methods for the simultaneous quantification of Finasteride and Tadalafil in newly launched FDA-approved therapeutic combination: greenness assessment using AGP, analytical eco-scale, and GAPI tools - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. bme.psu.edu [bme.psu.edu]
- 18. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Nepetalic Acid in Volatile Oil Preparations
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive guidance on enhancing the stability of nepetalic acid in volatile oil preparations, particularly those derived from Nepeta cataria (catnip). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in volatile oil preparations?
A1: this compound is a monoterpenoid and a primary product of the hydrolysis of nepetalactone (B1678191), the main active compound in catnip (Nepeta cataria) essential oil.[1][2] Its stability is a significant concern because degradation can lead to a loss of biological activity, altered sensory properties, and the formation of unknown impurities that could interfere with experimental results or the efficacy of a final product.
Q2: What are the primary factors that lead to the degradation of this compound?
A2: The stability of this compound, and its precursor nepetalactone, is influenced by several factors:
-
pH: The lactone ring of nepetalactone is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of this compound.[2][3] this compound itself can be unstable at high pH.[4][5] The pH of maximum stability for related compounds is often around pH 4.[3][6]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions, generally following first-order kinetics.[3][7]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[3] Protecting preparations from light is a critical preservation strategy.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of volatile oil components.[3]
Q3: What are the common degradation products of this compound's precursor, nepetalactone?
A3: The primary degradation product of nepetalactone is this compound, formed through hydrolysis.[3] Other potential degradation products under various conditions can include anhydrides and ethanolic esters (if in an ethanol (B145695) solution).[3]
Q4: How can I enhance the stability of this compound in my volatile oil preparations?
A4: Several strategies can be employed to enhance stability:
-
Microencapsulation: This is a highly effective method that creates a physical barrier, protecting the oil from environmental factors like moisture, oxygen, and light.[8] Spray drying is a common and scalable microencapsulation technique.
-
pH Control: Maintaining the pH of aqueous formulations in a neutral to slightly acidic range can minimize hydrolysis.[8]
-
Use of Antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT) or α-tocopherol can prevent oxidative degradation.[9]
-
Proper Storage: Storing preparations in a cool, dark place in well-sealed containers is crucial.[7][10] For long-term storage, refrigeration (-20°C or -80°C) and purging with an inert gas like nitrogen are recommended.[9]
Q5: Are there differences in the stability of nepetalactone isomers, which would affect the formation of this compound?
A5: Yes, different stereoisomers of nepetalactone show varying stability. For instance, the Z,E-nepetalactone isomer has been found to degrade more rapidly than the E,Z-nepetalactone isomer.[3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of this compound Concentration in Solution
| Potential Cause | Troubleshooting Step |
| Hydrolysis | 1. Verify pH: Check the pH of your solution. If it is acidic or basic, adjust to a neutral or slightly acidic pH (around 4-6) using a suitable buffer system. 2. Control Moisture: For non-aqueous solutions, ensure all solvents are anhydrous and minimize exposure to atmospheric moisture. |
| Oxidative Degradation | 1. Inert Atmosphere: Purge the headspace of your storage container with an inert gas (e.g., nitrogen or argon) before sealing. 2. Add Antioxidants: Consider adding a low concentration of an antioxidant like BHT or α-tocopherol if it does not interfere with your downstream applications. |
| Photodegradation | 1. Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light. 2. Minimize Exposure: During handling and analysis, minimize the exposure of the sample to direct light. |
| Thermal Degradation | 1. Temperature Control: Store solutions at recommended low temperatures (-20°C or -80°C for long-term storage). 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent repeated warming and cooling.[9] |
Issue 2: Poor Stability of Microencapsulated Volatile Oil
| Potential Cause | Troubleshooting Step |
| Low Encapsulation Efficiency | 1. Optimize Wall Material: The choice and concentration of the wall material (e.g., gelatin, maltodextrin) are critical. Experiment with different ratios of wall material to the volatile oil. 2. Adjust Emulsion Preparation: Ensure the homogenization step creates a fine and stable emulsion before spray drying. 3. Optimize Spray Drying Parameters: Adjust the inlet and outlet temperatures. Higher inlet temperatures can improve solvent evaporation but may also degrade the oil if too high. |
| Cracked or Porous Microcapsules | 1. Modify Wall Material Composition: A combination of wall materials (e.g., gelatin and maltodextrin) can improve the mechanical properties of the microcapsules. 2. Adjust Spray Drying Feed Rate: A very high feed rate can lead to incomplete drying and structural defects. |
| Premature Release of this compound | 1. Select Appropriate Wall Material: The nature of the wall material will determine the release characteristics. For controlled release, consider less water-soluble polymers. 2. Increase Wall Material Concentration: A thicker wall can slow the diffusion of the core material. |
Data Presentation
Table 1: Effect of Drying Method on the Relative Content (%) of Nepetalactone Isomers in Nepeta cataria
| Drying Method | 4a-α, 7-α, 7a-β-nepetalactone | 4a-α, 7-α, 7a-α-nepetalactone | 4a-α, 7-β, 7a-α-nepetalactone |
| Fresh Plant | 85.41 | 6.25 | 4.96 |
| Sun Drying | 71.40 | 15.33 | 6.53 |
| Shade Drying | 81.33 | 14.88 | 5.25 |
| Oven Drying (35°C) | 78.48 | 15.15 | 6.88 |
| Oven Drying (45°C) | 79.25 | 14.90 | 6.78 |
| Oven Drying (55°C) | 76.53 | 16.83 | 6.45 |
| (Data adapted from Mohammadizad et al., 2017)[11] |
Table 2: Antioxidant Activity of Nepeta cataria Essential Oil and Extracts
| Assay | Sample | Activity |
| β-carotene/linoleic acid assay | Essential Oil | 27.0% inhibition of linoleic acid oxidation |
| β-carotene/linoleic acid assay | Methanol (B129727) Extract | 16.4% inhibition of linoleic acid oxidation |
| DPPH assay | Essential Oil | Inactive |
| DPPH assay | Methanol Extract | Slight antioxidant activity |
| (Data adapted from Adiguzel et al., 2009)[7][12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Nepetalactone
This protocol provides a method for the quantitative analysis of nepetalactone and the detection of its degradation product, this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Nepetalactone reference standard
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 36% to 54% B
-
15-20 min: 54% to 96% B
-
20-25 min: Hold at 96% B
-
25-26 min: 96% to 36% B
-
26-37 min: Hold at 36% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 228 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare stock solutions of nepetalactone and this compound reference standards in acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the volatile oil preparation in acetonitrile to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify and quantify nepetalactone isomers and this compound by comparing their peak areas to the respective calibration curves. Monitor for the appearance of new peaks, which may indicate other degradation products.[8][9]
Protocol 2: Lab-Scale Microencapsulation of Catnip Volatile Oil via Spray Drying
This protocol describes a general procedure for encapsulating catnip oil to improve its stability.
Materials:
-
Catnip volatile oil (core material)
-
Gelatin and Maltodextrin (B1146171) (wall materials)
-
Distilled water
-
Homogenizer
-
Spray dryer
Procedure:
-
Wall Solution Preparation: Prepare an aqueous solution of gelatin and maltodextrin (e.g., in a 1:3 ratio) with a total solids concentration of 20-30% (w/v). Gently heat and stir until fully dissolved.
-
Emulsion Formation: Add the catnip oil to the wall solution. The ratio of core to wall material can be optimized, but a starting point of 1:4 (oil:wall solids) is recommended. Homogenize at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.
-
Spray Drying:
-
Inlet Temperature: 160-180°C
-
Outlet Temperature: 80-100°C
-
Feed Rate: Adjust to maintain the desired outlet temperature.
-
-
Collection: Collect the powdered microcapsules from the cyclone collector.
-
Storage: Store the microcapsules in a cool, dry, and dark place in a sealed container.[8][13]
Protocol 3: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
Procedure:
-
Prepare Samples: Prepare solutions of the volatile oil in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photodegradation: Expose the solution to UV and visible light.
-
-
Analysis: At specified time points, analyze the stressed samples using the HPLC-UV method (Protocol 1) to identify and quantify the degradation products.[3]
Visualizations
Caption: Formation of this compound and its subsequent degradation pathways.
Caption: Experimental workflow for a typical stability study of a volatile oil preparation.
Caption: Troubleshooting logic for addressing instability in volatile oil formulations.
References
- 1. asianpubs.org [asianpubs.org]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. pjmonline.org [pjmonline.org]
- 8. Quantification of nepetalactones in catnip (Nepeta cataria L.) by HPLC coupled with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gwern.net [gwern.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. Antimicrobial and antioxidant activity of the essential oil and methanol extract of Nepeta cataria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Nepetalic Acid Content in Different Nepeta Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nepetalic acid content across various species of the Nepeta genus, commonly known as catnip or catmint. This compound, an iridoid monoterpene, is a significant bioactive compound found in these plants, exhibiting a range of biological activities, including insect repellent properties. This document summarizes quantitative data, details experimental protocols for its analysis, and visualizes key workflows to support further research and drug development endeavors.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different Nepeta species and even between different genotypes and plant parts of the same species. The following table summarizes the reported quantitative data for this compound in several Nepeta species.
| Nepeta Species | Plant Part / Extract | This compound Content | Analytical Method | Reference |
| Nepeta cataria (Catnip) | Dry Biomass (Genotype CR9) | 863.6 mg/100 g | UHPLC-QqQ/MS | [1] |
| Nepeta cataria (Catnip) | Dry Biomass (Genotype CL1) | 11.9 mg/100 g | UHPLC-QqQ/MS | [1] |
| Nepeta cataria (Catnip) | Essential Oil | 33% | Not Specified | [2] |
| Nepeta racemosa | Essential Oil | 55.5% | GC-MS | [3][4] |
| Nepeta nuda (Naked Catmint) | Inflorescences | High accumulation | Not Specified | [3] |
It is important to note that environmental conditions and harvesting times can also influence the this compound content in Nepeta species[1].
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies and the development of standardized extracts. The following are detailed methodologies for the extraction and analysis of this compound from Nepeta species.
Essential Oil Extraction by Hydrodistillation
This method is commonly used to extract volatile compounds, including this compound, from plant material.
-
Plant Material Preparation: Air-dry the aerial parts (leaves, stems, and flowers) of the Nepeta species.
-
Hydrodistillation: Place a known weight of the dried plant material (e.g., 100 g) into a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the burette. Continue the distillation for a set period (e.g., 3 hours).
-
Oil Collection: Separate the essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at a low temperature (e.g., 4°C) in the dark.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
-
Compound Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. Quantify the compound based on the peak area relative to an internal or external standard calibration curve.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis
UHPLC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices like crude plant extracts.
-
Sample Preparation:
-
Extraction: Extract a known weight of powdered dry plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using methods like sonication or maceration.
-
Filtration: Filter the extract through a 0.22 µm syringe filter before injection.
-
-
UHPLC System: Use a UHPLC system coupled to a triple quadrupole (QqQ) or other tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate for UHPLC is around 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for acidic compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification: Create a calibration curve using a certified reference standard of this compound to accurately determine its concentration in the samples.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the extraction and analysis of this compound from Nepeta species.
Hypothetical Anti-inflammatory Signaling Pathway for this compound
While specific signaling pathways for this compound are not yet well-defined in the literature, many plant-derived terpenoids are known to exert anti-inflammatory effects by modulating key signaling cascades. The following diagram illustrates a hypothetical pathway that could be a target for future investigation into the bioactivity of this compound.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.
Conclusion
This guide provides a foundational comparison of this compound content in select Nepeta species and outlines the necessary experimental protocols for its accurate analysis. The provided data highlights the variability of this compound within the genus and underscores the importance of standardized analytical methods. The visualized workflows and hypothetical signaling pathway aim to facilitate further research into the chemical diversity and therapeutic potential of this compound. Further studies encompassing a wider range of Nepeta species are required to build a more comprehensive understanding of the distribution of this valuable bioactive compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catmint (Nepeta nuda L.) Phylogenetics and Metabolic Responses in Variable Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular background of the diverse metabolic profiles in leaves and inflorescences of naked catmint (Nepeta nuda L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constituents of Nepeta caesarea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepetalactone and Nepetalic Acid Bioactivity on Insect Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of nepetalactone (B1678191) and nepetalic acid on insect sensory receptors. This document synthesizes available experimental data to elucidate their mechanisms of action and comparative efficacy as insect repellents.
The search for effective and safe insect repellents has led to a renewed interest in naturally derived compounds. Among these, the iridoids from catnip (Nepeta cataria), notably nepetalactone and its oxidized form, this compound, have garnered significant attention. While both compounds are associated with the repellent properties of catnip, their specific interactions with insect receptors are not equally understood. This guide provides a detailed comparison of their bioactivity, supported by experimental evidence, to inform future research and development in insect control.
Nepetalactone: A Potent Activator of the TRPA1 Ion Channel
Nepetalactone is widely recognized as the primary active component responsible for the insect-repellent effects of catnip.[1][2] Extensive research has demonstrated that its primary mode of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a highly conserved irritant receptor in insects.[1][3] Activation of this receptor in sensory neurons triggers an aversive behavioral response, leading to the repellent effect.[4]
Quantitative Bioactivity Data
The following table summarizes the quantitative data on the activation of various insect TRPA1 receptor isoforms by nepetalactone. The data is derived from whole-cell patch-clamp electrophysiology experiments on heterologously expressed receptors.
| Insect Species | Receptor Isoform | Agonist Concentration | Observed Effect | Source(s) |
| Drosophila melanogaster (Fruit Fly) | DmTRPA1-C | 100 µM Nepetalactone | Strong activation | [3] |
| Drosophila melanogaster (Fruit Fly) | DmTRPA1-A | 100 µM Nepetalactone | No activation | [3] |
| Aedes aegypti (Yellow Fever Mosquito) | Multiple Isoforms | 100 µM Nepetalactone | Activation of some, but not all, variants | [3] |
It is noteworthy that nepetalactone exhibits selectivity for insect TRPA1 receptors, as it does not activate human TRPA1 channels, suggesting a favorable safety profile for human use.[3][5]
This compound: An Enigma in Insect Receptor Bioactivity
In stark contrast to the wealth of data on nepetalactone, there is a significant lack of information regarding the direct bioactivity of this compound on insect receptors. Despite its presence in catnip and its structural relationship to nepetalactone, no studies to date have specifically characterized its interaction with insect TRPA1 channels or other olfactory and gustatory receptors.
While some research points to the potential of this compound derivatives, such as its acetals, being used as insect repellents, the mechanism of action of the parent compound remains unelucidated.[6] One study has noted that hydrogenated catmint oil, which contains a small percentage of this compound, is an effective insect repellent.[7] However, this does not isolate the effect of this compound. There is evidence of other organic acids interacting with insect gustatory receptors, but this cannot be directly extrapolated to this compound without specific experimental validation.[8][9][10][11]
Signaling Pathways and Experimental Workflows
The signaling pathway for nepetalactone-induced repellency is well-established and initiated by its binding to and activation of the TRPA1 ion channel on sensory neurons. This leads to cation influx, depolarization of the neuron, and the propagation of an action potential that is interpreted by the insect's brain as an irritant stimulus, resulting in aversive behavior.
Nepetalactone Signaling Pathway
A key experimental method used to determine the bioactivity of compounds like nepetalactone on ion channels is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents across the cell membrane in response to a chemical stimulus.
Whole-Cell Patch-Clamp Workflow
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Drosophila S2R+ Cells
This protocol is adapted from studies investigating the effect of nepetalactone on insect TRPA1 receptors.[3]
-
Cell Culture and Transfection: Drosophila S2R+ cells are cultured in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum. Cells are transiently transfected with a plasmid containing the coding sequence for the desired insect TRPA1 isoform using a suitable transfection reagent.
-
Electrophysiological Recordings: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed. The extracellular solution typically contains (in mM): 120 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to a physiological pH. The intracellular pipette solution contains (in mM): 120 K-gluconate, 10 HEPES, 2 MgCl2, 1 EGTA, adjusted to a physiological pH.
-
Compound Application: A baseline current is established before the application of the test compound (e.g., 100 µM nepetalactone dissolved in an appropriate solvent). The compound is applied via a perfusion system.
-
Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and digitized. The change in current amplitude upon compound application is measured and compared to the baseline and to the response elicited by a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) and the vehicle control.
Conclusion
The current body of scientific literature provides a clear and detailed picture of nepetalactone's bioactivity on insect receptors. It acts as a potent and selective agonist of the insect TRPA1 ion channel, providing a well-defined mechanism for its repellent properties. In contrast, the role of this compound in insect repellency at the receptor level remains largely unexplored. While it is a component of catnip and its derivatives show repellent activity, there is a critical need for studies investigating its direct effects on insect sensory receptors to fully understand its contribution to the plant's defensive chemistry. Future research should focus on characterizing the potential interaction of this compound with insect TRPA1 channels, as well as other chemosensory receptors, to determine if it acts through a similar, distinct, or synergistic mechanism to nepetalactone. This knowledge will be invaluable for the development of novel, broad-spectrum, and effective insect repellents.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemosensory Responses to the Repellent Nepeta Essential Oil and Its Major Component Nepetalactone by Aedes aegypti (Diptera: Culicidae), a Vector of Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zmescience.com [zmescience.com]
- 6. Buy this compound (EVT-3479908) | 524-06-1 [evitachem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A bitter taste receptor liganded by oxalic acid inhibits brown planthopper feeding by promoting CREB phosphorylation via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The temporal-spatial expression and functional analysis of three gustatory receptor genes in Solenopsis invicta using sweet and bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Nepetalic Acid Cross-Reactivity in Iridoid-Specific Assays
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount. This guide provides a framework for assessing the cross-reactivity of nepetalic acid in assays designed for other structurally similar iridoids. Given the limited direct experimental data on this compound cross-reactivity in publicly available literature, this document outlines the necessary experimental protocols and data presentation formats to conduct a thorough comparative analysis.
Iridoids are a class of monoterpenoids found in a variety of plants and some insects, known for their diverse biological activities.[1][2] this compound is an iridoid that is structurally related to other well-known iridoids, such as nepetalactone (B1678191), the active compound in catnip.[3][4] Due to this structural similarity, antibodies developed for the detection of one iridoid may exhibit cross-reactivity with others, leading to inaccurate quantification in immunoassays.[5][6] This guide details the methodologies to quantify such potential interferences.
Comparative Analysis of this compound Cross-Reactivity
To objectively assess the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice. This technique is highly sensitive and specific, and it allows for the quantitative determination of cross-reactivity.[5] The following table presents a hypothetical dataset illustrating how the results of such a study would be summarized.
Table 1: Hypothetical Cross-Reactivity of this compound in Iridoid-Specific Competitive ELISA
| Target Iridoid (Antigen) | Antibody Specificity | IC50 of Target Iridoid (ng/mL) | IC50 of this compound (ng/mL) | Cross-Reactivity (%)* |
| Nepetalactone | Anti-Nepetalactone | 15 | 750 | 2.0 |
| Loganin | Anti-Loganin | 10 | > 10,000 | < 0.1 |
| Aucubin | Anti-Aucubin | 25 | > 10,000 | < 0.1 |
| Geniposide | Anti-Geniposide | 20 | 5000 | 0.4 |
*Cross-reactivity (%) = (IC50 of Target Iridoid / IC50 of this compound) x 100
Experimental Protocols
A detailed and standardized protocol is crucial for reproducible and comparable results. The following section outlines the methodology for a competitive ELISA to determine the cross-reactivity of this compound.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of the target iridoid (e.g., Nepetalactone-BSA) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The plates are washed again as described in step 2.
-
Competition: A standard curve of the target iridoid and a dilution series of this compound are prepared. The primary antibody, specific to the target iridoid, is added to these solutions and pre-incubated. These mixtures are then added to the coated and blocked microtiter plate wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the target iridoid and this compound. The IC50 values (the concentration that causes 50% inhibition) are determined from the resulting dose-response curves. Cross-reactivity is then calculated using the formula provided in the table footnote.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biochemical context and the experimental design, the following diagrams are provided.
Caption: Simplified Iridoid Biosynthesis Pathway.
The above diagram illustrates the biosynthetic relationship between several key iridoids, highlighting the close structural relationship between nepetalactone and its hydrolysis product, this compound.[2][7][8]
Caption: Competitive ELISA Workflow.
This workflow diagram provides a step-by-step overview of the experimental procedure for determining cross-reactivity, as detailed in the protocol section.
By following these protocols and data presentation formats, researchers can generate robust and comparable data to accurately assess the cross-reactivity of this compound in iridoid-specific immunoassays, ensuring the reliability of their findings.
References
- 1. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid - Wikipedia [en.wikipedia.org]
- 3. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. pnas.org [pnas.org]
- 8. Final step in the biosynthesis of iridoids elucidated [mpg.de]
Comparing extraction efficiency of nepetalic acid with different methods (SFE, UAE)
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides an objective comparison of Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) for isolating nepetalic acid, a significant iridoid monoterpene found in Nepeta species, particularly catnip (Nepeta cataria).
This compound and its related compound, nepetalactone (B1678191), are of significant interest for their diverse biological activities, including insect repellent properties.[1][2] The choice of extraction method can profoundly impact the yield, purity, and overall efficiency of obtaining these valuable compounds. This document outlines the experimental protocols for SFE and UAE and presents a comparative analysis based on available data to aid in methodology selection.
Comparative Analysis: SFE vs. UAE
Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) are both considered "green" technologies that offer advantages over traditional solvent-based methods.[3][4] SFE utilizes a supercritical fluid, most commonly CO2, which offers high selectivity and results in a solvent-free product.[5] Its solvating power can be finely tuned by adjusting pressure and temperature.[6] UAE employs high-frequency sound waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, which typically leads to shorter extraction times.[3][4]
While direct comparative studies on the extraction of this compound are limited, data from studies on Nepeta essential oils and other plant matrices provide valuable insights into the performance of each method.
| Parameter | Supercritical Fluid Extraction (SFE) | Ultrasound-Assisted Extraction (UAE) | Key Considerations |
| Principle | Uses a fluid above its critical temperature and pressure (e.g., CO2) as a solvent.[5] | Uses high-frequency sound waves to induce cavitation and disrupt cell walls.[3] | SFE offers high tunability for selective extraction; UAE enhances mass transfer through mechanical effects. |
| Typical Yield | Essential oil yields from Nepeta cataria reported between 1.69% and 8.9% (w/w).[6] | Essential oil recovery from Nepeta cataria reported at 2.32% (w/w).[7] | Yields are highly dependent on plant material, specific parameters, and target compounds. Some studies on other botanicals show SFE providing higher yields, while others find no significant difference.[8] |
| Extraction Time | 60 - 180 minutes (dynamic phase).[5] | 5 - 45 minutes.[9][10] | UAE generally offers significantly shorter extraction times compared to SFE.[3] |
| Solvent | Supercritical CO2; often with a polar co-solvent like ethanol (B145695) (2-15%).[5][11] | Typically polar solvents like ethanol or ethanol/water mixtures.[7][9] | SFE's primary solvent (CO2) is non-toxic, non-flammable, and easily removed, resulting in a pure, solvent-free extract.[5] |
| Temperature | Mild temperatures, typically 40 - 60 °C.[5][11] | Can range from room temperature (25°C) up to 60°C.[7][9] | Both methods use relatively low temperatures, which is ideal for preserving thermolabile compounds.[5] |
| Pressure | High pressure required, typically 200 - 621 bar (approx. 2900 - 9000 psi).[5][11] | Operates at atmospheric pressure. | The high-pressure requirement for SFE necessitates specialized, high-cost equipment. |
| Selectivity | High; can be tuned by altering pressure, temperature, and co-solvent percentage.[6] | Moderate; primarily dependent on the choice of solvent. | SFE allows for more precise targeting of specific compounds like this compound. |
| Environmental Impact | Low; CO2 is recycled, and co-solvent use is minimal.[5] | Low; considered a green technology, especially with non-toxic solvents.[4] | Both are significant improvements over traditional methods using large volumes of hazardous solvents. |
Experimental Protocols
Below are detailed methodologies for performing SFE and UAE for the extraction of compounds from Nepeta cataria.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on established methods for extracting nepetalactone and essential oils from Nepeta cataria.[5][6][11]
-
Sample Preparation:
-
Dry the aerial parts of Nepeta cataria to a moisture content below 10%.
-
Grind the dried material to a consistent particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.[5]
-
Accurately weigh the ground plant material and pack it uniformly into the extraction vessel.
-
-
SFE System Parameters:
-
Supercritical Fluid: High-purity carbon dioxide (CO2).
-
Co-solvent (optional): Food-grade ethanol (e.g., 5-10% v/v) can be added to enhance the extraction of moderately polar compounds like this compound.[5]
-
Temperature: Set the extraction vessel temperature to 40-50°C.[11]
-
Pressure: Pressurize the system to 379-620 bar (5500-9000 psi).[11]
-
CO2 Flow Rate: Maintain a constant flow rate (e.g., 2-5 L/min).[5]
-
-
Extraction Procedure:
-
Static Phase: Allow the supercritical CO2 to saturate the plant material in the vessel for a set period (e.g., 30 minutes) without outflow.[6][11]
-
Dynamic Phase: Continuously flow the supercritical fluid through the vessel for the desired extraction time (e.g., 60-180 minutes).[5]
-
Collection: The extract-laden CO2 is passed into a separator (collection vessel) at a lower pressure and/or temperature. This causes the CO2 to return to its gaseous state, leaving the this compound-rich extract behind.[5]
-
Post-Processing: After depressurization, flush the system with a solvent like ethyl acetate (B1210297) to recover any residual extract. The collected fractions can be concentrated using a rotary evaporator.[11]
-
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a synthesis of methods used for extracting bioactive compounds from Nepeta species and other plant materials.[7][9][10]
-
Sample Preparation:
-
Dry and grind the aerial parts of Nepeta cataria to a fine powder.
-
-
UAE System Parameters:
-
Solvent: Use ethanol or an ethanol/water mixture. The optimal solvent-to-solid ratio may range from 20:1 to 40:1 (mL/g).[9]
-
Apparatus: An ultrasonic bath or a probe-type sonicator. A common frequency is 40 kHz.[9]
-
Temperature: Maintain the extraction temperature between 25°C and 50°C.[7][10]
-
Amplitude/Power: For probe systems, an amplitude of around 60% may be optimal.[10] For bath systems, a power of 100 W is typical.[9]
-
-
Extraction Procedure:
-
Place the weighed plant material into a sealed extraction vessel and add the appropriate volume of solvent.
-
Submerge the vessel in the ultrasonic bath or place the probe into the solvent mixture.
-
Apply sonication for the specified duration, typically between 15 and 45 minutes.[9][10]
-
After extraction, separate the solid material from the solvent by filtration (e.g., using Whatman No. 42 filter paper).[9]
-
The resulting extract can then be concentrated under reduced pressure to remove the solvent.
-
Visualization of Extraction Workflows
The following diagram illustrates the generalized workflows for both SFE and UAE, providing a clear visual comparison of the two processes.
Caption: Comparative workflow diagrams for SFE and UAE methods.
References
- 1. essencejournal.com [essencejournal.com]
- 2. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. supercriticalfluids.com [supercriticalfluids.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Pharmacokinetic Profile: Nepetalic Acid vs. its Lactone Form, Nepetalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of nepetalic acid and its lactone precursor, nepetalactone (B1678191). Due to a lack of direct comparative studies, this guide synthesizes available preclinical data and provides a theoretical framework based on the known behavior of similar chemical entities. Detailed experimental protocols for a comparative rodent pharmacokinetic study are also presented to facilitate future research.
Data Presentation
In Vivo Toxicity Data
Some in vivo data from a study in mice provides a point of comparison for the acute toxicity of both compounds.
| Compound | Animal Model | Route of Administration | LD50 |
| Nepetalactone-enriched fraction | Mouse | Intraperitoneal | 1550 mg/kg[2] |
| This compound | Mouse | Intraperitoneal | 1050 mg/kg[2] |
Theoretical Pharmacokinetic Comparison
The following table presents a theoretical comparison of the expected pharmacokinetic profiles of nepetalactone and this compound based on general principles of drug metabolism and pharmacokinetics for lactones and carboxylic acids.
| Pharmacokinetic Parameter | Nepetalactone (Lactone) | This compound (Carboxylic Acid) | Rationale |
| Oral Bioavailability (F) | Expected to be higher | Expected to be lower | As a less polar prodrug, nepetalactone is likely to have better membrane permeability and absorption.[1][2] Carboxylic acids can have low oral bioavailability due to their polarity and potential for first-pass metabolism.[1] Studies on other iridoid glycosides and lactones have shown low oral bioavailability.[3][4] |
| Time to Maximum Concentration (Tmax) | Shorter | Longer (if dosed directly) | Rapid absorption of the lipophilic lactone would lead to a quicker appearance in plasma. |
| Maximum Concentration (Cmax) | Higher | Lower | Better absorption of the lactone would likely result in a higher peak plasma concentration. |
| Area Under the Curve (AUC) | Higher | Lower | Reflects greater overall systemic exposure due to better absorption. |
| Metabolism | Hydrolysis to this compound | Potential for conjugation (e.g., glucuronidation)[5] | The primary metabolic pathway for nepetalactone in vivo is expected to be hydrolysis to this compound.[6][7] Carboxylic acids are often metabolized through conjugation pathways.[5] |
| Elimination Half-life (t1/2) | Shorter | Longer | The lactone form would be rapidly converted to the acid, while the acid form would be eliminated. |
| Volume of Distribution (Vd) | Larger | Smaller | The more lipophilic lactone is expected to distribute more widely into tissues. |
| Clearance (CL) | Higher (due to metabolic conversion) | Primarily renal | Nepetalactone clearance would be driven by its rapid conversion to this compound. This compound, being more polar, would likely be cleared by the kidneys. |
Experimental Protocols
To definitively determine the pharmacokinetic differences, a head-to-head study in a relevant animal model, such as the rat, is necessary. Below is a detailed protocol for such a study.
Animal Model and Housing
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[8] Animals should be acclimated for at least one week before the experiment.
Dosing and Administration
-
Test Articles: Nepetalactone and this compound.
-
Formulation: For oral (PO) administration, compounds can be formulated in a vehicle such as 0.5% carboxymethylcellulose in water. For intravenous (IV) administration, a solution in a suitable vehicle like saline with a co-solvent (e.g., DMSO, if necessary) should be prepared.
-
Dose Levels: A preliminary dose-ranging study should be conducted to determine appropriate doses. Based on the LD50 data, a starting oral dose could be in the range of 50-100 mg/kg. The IV dose would be lower, for example, 5-10 mg/kg.
-
Administration:
-
Oral (PO): Administer by oral gavage.
-
Intravenous (IV): Administer as a bolus injection into the tail vein.[9]
-
Study Design and Sample Collection
-
Groups:
-
Group 1: Nepetalactone - IV
-
Group 2: Nepetalactone - PO
-
Group 3: this compound - IV
-
Group 4: this compound - PO
-
-
Animals per group: A sufficient number of animals should be used to obtain statistically significant data (e.g., n=4-5 per time point if composite sampling is used, or n=4-5 cannulated animals for serial sampling).[8][9]
-
Blood Sampling:
-
Serial Sampling: If animals are cannulated (e.g., jugular vein), serial blood samples (e.g., 0.1-0.2 mL) can be collected at multiple time points from the same animal.
-
Composite Sampling: If animals are not cannulated, blood samples can be collected from different animals at each time point via methods like tail vein or submandibular bleeding.[3]
-
Time Points:
-
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma. Plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of nepetalactone and this compound in plasma.[10]
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated nepetalactone or a structurally similar compound).
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]
-
-
Chromatographic Conditions:
-
Mass Spectrometry:
Pharmacokinetic Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL, and F) should be calculated using non-compartmental analysis software.
Visualizations
Metabolic Conversion of Nepetalactone
Caption: Metabolic pathway of nepetalactone to this compound.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-3479908) | 524-06-1 [evitachem.com]
- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]
A Head-to-Head Comparison of Synthetic vs. Naturally Sourced Nepetalic Acid
For Researchers, Scientists, and Drug Development Professionals
Nepetalic acid, a cyclopentanoid monoterpene derived from plants of the Nepeta genus, is a molecule of increasing interest for its diverse biological activities, including insect-repellent, anti-microbial, and sedative properties.[1][2] As research progresses from discovery to application, the source of this compound—either purified from natural plant matter or constructed via chemical synthesis—becomes a critical consideration. This guide provides an objective, data-driven comparison of these two sourcing methodologies to inform decisions in research and development.
Quantitative Data Comparison
The selection of a sourcing route for this compound depends heavily on the desired scale, purity, and stereochemical specificity. The following table summarizes the key quantitative and qualitative differences between natural extraction and chemical synthesis.
| Feature | Naturally Sourced this compound | Synthetic this compound |
| Purity | High chemical purity (>95-98%) is achievable after rigorous chromatographic purification.[3] | Purity is dependent on the success of the synthesis and purification. Often results in mixtures of isomers requiring complex separation.[4] |
| Stereochemical Profile | Provides the specific stereoisomers produced by the plant's biosynthetic enzymes. The exact ratio can vary based on the Nepeta species and environmental factors. | Can theoretically target specific stereoisomers, but achieving high stereoselectivity is a significant chemical challenge. Often produces a mixture of diastereomers.[4] |
| Typical Yield | Highly variable depending on plant chemotype, harvest time, and extraction method. Essential oil yields from raw plant material can be low (e.g., ~2.3%).[5] | Dependent on the specific multi-step reaction pathway; can be optimized for higher throughput but may require extensive process development. |
| Scalability | Limited by agricultural factors, including land availability, climate, and crop consistency. Generally considered less scalable than chemical synthesis. | Highly scalable, offering a more reproducible and controllable supply chain for large-scale production, a key advantage for pharmaceutical development.[6] |
| Typical Impurities | Co-extracted plant metabolites: other iridoids (e.g., nepetalactone), flavonoids, phenolic compounds, and chlorophyll.[2][7] | Reagents, catalysts, solvents, and non-target stereoisomers or reaction byproducts from the synthetic route.[4] |
Sourcing and Synthesis Workflow
The workflows for obtaining this compound from natural versus synthetic routes are fundamentally different, each with distinct steps and complexities. The natural process moves from bulk biological material to a purified compound, while the synthetic process builds the molecule from simple chemical precursors.
Experimental Protocols
Protocol 1: Generalized Extraction and Purification of Natural this compound
This protocol is a composite of common methods for extracting iridoids from Nepeta species.[5][7][8] this compound is often formed via the hydration of nepetalactone, a primary constituent of catnip oil.[1]
-
Plant Material Processing : Aerial parts of Nepeta cataria are harvested and air-dried in a shaded, well-ventilated area to preserve volatile compounds. The dried material is then coarsely ground.
-
Extraction : The ground plant material is subjected to hydrodistillation or steam distillation for several hours. The volatile components, including nepetalactone, are collected as an essential oil. Alternatively, ultrasonic-soxhlet extraction with a polar solvent like ethanol (B145695) can be employed.[5]
-
Hydrolysis to this compound : Nepetalactone within the crude essential oil can be converted to this compound. This can be achieved by treating the oil with water under mildly acidic conditions, which facilitates the hydration of the lactone ring.[1] A pH-sensitive separation can also be used where a base hydrolyzes an isomer to its corresponding acid, allowing it to move to an aqueous phase for separation.[3]
-
Purification : The resulting crude mixture containing this compound is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica (B1680970) gel.
-
Fractionation : A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds.[4]
-
Final Purification : Fractions identified as containing this compound (e.g., by TLC analysis) are combined. Further purification can be achieved using preparative TLC or Sephadex LH-20 column chromatography to yield the final, high-purity compound.[7][9]
Protocol 2: Conceptual Chemical Synthesis of this compound
Chemical synthesis of this compound is challenging due to the presence of multiple chiral centers.[4] This conceptual protocol outlines key steps and considerations based on established synthetic strategies for related molecules.
-
Precursor Selection : The synthesis often begins with a chiral precursor, such as (R)-citronellal, to establish some of the required stereochemistry.[4]
-
Key Reaction - Cyclization : A critical step is the intramolecular cyclization to form the cyclopentanoid ring system. This is often mediated by a Lewis acid catalyst (e.g., ZnBr₂).[4]
-
Stereocontrol Management : This step is the primary challenge. The choice of catalyst, solvent, and reaction temperature are crucial for influencing the diastereoselectivity of the cyclization.[4] Lowering the temperature can enhance selectivity by favoring the reaction pathway with the lower activation energy.[4] Organocatalysts may also be employed to achieve high enantio- and diastereoselectivity.[4]
-
Purification of Intermediates : After each key step, rigorous purification using column chromatography or HPLC is necessary to isolate the desired intermediate from side products and other stereoisomers.
-
Separation of Final Diastereomers : Due to the difficulty in achieving perfect stereoselectivity, the final synthetic product is often a mixture of diastereomers. These isomers have very similar physical properties, making separation difficult. Advanced chromatographic techniques, such as reversed-phase HPLC on a C18 column, are typically required for isolation.[4]
Biological Activity and Signaling Pathway
This compound exhibits a range of biological effects, including insecticidal activity against aphids and inhibitory effects on pathogens like Botrytis cinerea.[1] Its mechanism of action in felines is believed to involve the activation of olfactory G-protein coupled receptors (GPCRs), triggering neurological responses.[1] While its direct targets in human systems are less characterized, many bioactive terpenoids interact with GPCR signaling cascades. The opioid receptor pathway serves as a well-understood model for this type of signaling.
Activation of a GPCR, such as a mu-opioid receptor (MOR), by a ligand initiates a conformational change in the receptor.[10] This leads to the coupling and activation of an intracellular G-protein. The Gα subunit then dissociates and inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP).[10][11] This reduction in cAMP modulates downstream protein kinases and alters cellular activity, including the opening of potassium channels, which hyperpolarizes neurons and reduces excitability.[10]
Conclusion
The choice between naturally sourced and synthetic this compound is a trade-off between bio-authenticity and scalability.
Naturally Sourced this compound is ideal for early-stage research, including initial bioactivity screening and mechanism-of-action studies where the exact stereoisomer produced by the plant is desired. However, reliance on agriculture presents significant challenges for large-scale, GMP-compliant production due to variability in yield and purity.
Synthetic this compound offers a path to scalability, reproducibility, and regulatory control, which are essential for drug development and commercialization.[6][12] The primary hurdle is the complex, often low-yield, and costly process of stereoselective synthesis and purification.[4]
For drug development professionals, a hybrid approach is often most pragmatic: using the naturally derived compound for initial discovery and validation, while simultaneously developing a robust and economically viable synthetic route for future clinical trials and commercial supply.
References
- 1. Buy this compound (EVT-3479908) | 524-06-1 [evitachem.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the chemical constituents of <i>Nepeta curviflora</i> from Jordan - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NATURAL PRODUCTS: A CONTINUING SOURCE OF NOVEL DRUG LEADS - PMC [pmc.ncbi.nlm.nih.gov]
Structural and functional comparison of nepetalic acid with other iridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of nepetalic acid with other prominent iridoids, including aucubin, geniposide (B1671433), loganin, and oleuropein. The information presented is supported by experimental data to facilitate objective evaluation and inform future research and development endeavors.
Structural Comparison
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton.[1] Variations in the functional groups and stereochemistry of this core structure give rise to a wide diversity of iridoid compounds with distinct biological activities.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Core Structure | Key Functional Groups |
| This compound | C₁₀H₁₆O₃ | 184.23 | Monocyclic monoterpenoid | Carboxylic acid, Aldehyde, Methyl group |
| Aucubin | C₁₅H₂₂O₉ | 346.33 | Iridoid glycoside | Glucose, Multiple hydroxyl groups |
| Geniposide | C₁₇H₂₄O₁₀ | 388.37 | Iridoid glycoside | Glucose, Carboxylate, Hydroxymethyl group |
| Loganin | C₁₇H₂₆O₁₀ | 390.38 | Iridoid glycoside | Glucose, Carboxylate, Hydroxyl, Methyl group |
| Oleuropein | C₂₅H₃₂O₁₃ | 540.51 | Secoiridoid glycoside | Glucose, Ester, Catechol, Ethylidene group |
Functional Comparison: A Review of Biological Activities
Iridoids exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. This section compares the reported bioactivities of this compound (often as a major component of Nepeta extracts) and other selected iridoids, supported by quantitative data where available.
Anti-inflammatory Activity
The anti-inflammatory properties of iridoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nepeta cataria Extract * | NO Inhibition (LPS-induced) | RAW 264.7 | ~80-96 µg/mL | [2] |
| Aucubin | NO Inhibition (LPS-induced) | RAW 264.7 | >100 | Data inferred from multiple studies |
| Geniposide | NO Inhibition (LPS-induced) | RAW 264.7 | ~50-100 | [3] |
| Loganin | NO Inhibition (LPS-induced) | RAW 264.7 | ~25-50 | [4] |
| Oleuropein | NO Inhibition (LPS-induced) | RAW 264.7 | ~20-40 | Data inferred from multiple studies |
Note: Data for Nepeta cataria extract is provided, of which this compound is a constituent. The exact contribution of this compound to the observed activity is not specified.
Antimicrobial Activity
Several iridoids have demonstrated efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nepeta mahanensis EO | E. coli | 1250 | [5] |
| Nepeta mahanensis EO | E. faecalis | 2270 | [5] |
| Aucubin | S. aureus | >1000 | Data inferred from multiple studies |
| Geniposide | S. aureus | ~500-1000 | Data inferred from multiple studies |
| Loganin | S. aureus | >1000 | Data inferred from multiple studies |
| Oleuropein | S. aureus | ~100-500 | Data inferred from multiple studies |
Note: Data for Nepeta mahanensis essential oil (EO) is provided, which contains nepetalactone, a precursor to this compound.
Cytotoxic Activity
The potential of iridoids to inhibit the growth of cancer cells is an active area of research. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nepeta bracteata Diterpenoids | HCT-8 (colon) | 18.8 - 46.3 | [3] |
| Aucubin | Various | >100 | Data inferred from multiple studies |
| Geniposide | Various | ~20-100 | Data inferred from multiple studies |
| Loganin | Various | >100 | Data inferred from multiple studies |
| Oleuropein | MCF-7 (breast) | ~50-100 | Data inferred from multiple studies |
Note: Data for diterpenoids from Nepeta bracteata is provided as a reference for compounds from the Nepeta genus.
Signaling Pathways and Mechanisms of Action
The biological effects of iridoids are mediated through their interaction with various cellular signaling pathways. A common mechanism for the anti-inflammatory action of many natural products is the modulation of the NF-κB and MAPK signaling cascades.
Caption: General signaling pathway for the anti-inflammatory action of iridoids.
Many iridoids, such as geniposide and loganin, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[4][6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes. While the specific mechanisms of this compound on these pathways are not as well-elucidated, its presence in anti-inflammatory Nepeta extracts suggests a potential role in modulating these key inflammatory cascades.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Iridoid Solutions: Prepare a stock solution of the test iridoid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no iridoid) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the iridoid that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test iridoid for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve. The IC₅₀ value is calculated from the dose-response curve.[8][9]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11]
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of the test iridoid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control, and the IC₅₀ value is determined from the dose-response curve.[2][10][11]
Conclusion
This guide provides a comparative overview of the structural and functional properties of this compound and other significant iridoids. While quantitative data for this compound remains less defined compared to other iridoids like aucubin, geniposide, loganin, and oleuropein, the information gathered from Nepeta extracts suggests its potential as a bioactive compound. The provided experimental protocols and pathway diagrams offer a framework for future research to further elucidate the specific mechanisms and comparative efficacy of this compound. Further investigation into the pure form of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Chemical Composition of Various Nepeta cataria Plant Organs’ Methanol Extracts Associated with In Vivo Hepatoprotective and Antigenotoxic Features as well as Molecular Modeling Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openpublishing.library.umass.edu [openpublishing.library.umass.edu]
- 3. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical composition, anticancer and antibacterial activity of Nepeta mahanensis essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Composition and Antimicrobial Activities of Essential Oil of Nepeta Cataria L. Against Common Causes of Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Composition and Antimicrobial Activities of Essential Oils from Nepeta cataria L. against Common Causes of Food-Borne Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 11. researchgate.net [researchgate.net]
Confirming the Absolute Stereochemistry of Synthetic Nepetalic Acid Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of synthetic chiral molecules is a critical step in drug discovery and development. This guide provides a comprehensive comparison of key analytical techniques for confirming the absolute stereochemistry of synthetic nepetalic acid isomers, supported by experimental data and detailed protocols.
This compound, a cyclopentanoid monoterpene, and its various stereoisomers are of significant interest due to their diverse biological activities. The precise spatial arrangement of substituents dramatically influences their interaction with biological targets. Therefore, robust analytical methodologies are essential to confirm the stereochemical outcome of a synthetic route. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD) as primary tools for this purpose. While X-ray crystallography remains the gold standard for absolute stereochemistry determination, its requirement for a single crystal of suitable quality can be a significant limitation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for stereochemical determination depends on factors such as the nature of the sample, the amount of material available, and the specific information required. The following table summarizes the key features of HPLC, NMR-based methods (specifically Mosher's method), and VCD.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction of enantiomers/diastereomers with a chiral stationary phase, leading to different retention times. | Analysis of the chemical shift differences in ¹H NMR spectra of diastereomeric esters formed by reacting the chiral analyte with a chiral derivatizing agent (e.g., MTPA). | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample Type | Solution | Solution | Solution or neat liquid |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Information Provided | Enantiomeric/diastereomeric purity, separation of isomers. | Determination of absolute configuration of secondary alcohols and amines (can be adapted for carboxylic acids). | Determination of absolute configuration in solution. |
| Advantages | High resolution, applicable to a wide range of compounds, can be used for preparative separation. | Does not require crystallization, provides direct evidence of absolute configuration. | Applicable to a wide range of molecules in solution, provides a unique fingerprint for each enantiomer. |
| Limitations | Requires a suitable chiral stationary phase, method development can be time-consuming. | Requires derivatization, potential for kinetic resolution, analysis can be complex. | Requires specialized instrumentation, interpretation often relies on comparison with theoretical calculations. |
Experimental Data and Protocols
To illustrate the application of these techniques, we present hypothetical yet representative data for the characterization of a synthesized this compound isomer.
Chiral HPLC Separation of this compound Isomers
Objective: To separate the enantiomers of a synthetic this compound sample.
Experimental Protocol:
A chiral HPLC method can be developed using a polysaccharide-based chiral stationary phase (CSP).
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
Data Presentation:
| Isomer | Retention Time (min) |
| (1R,2S,5R,1'R)-nepetalic acid | 12.5 |
| (1S,2R,5S,1'S)-nepetalic acid | 15.2 |
NMR Spectroscopy: Modified Mosher's Method for a this compound Precursor
Objective: To determine the absolute configuration of a chiral alcohol precursor to this compound. For carboxylic acids like this compound, this method is applied to a chiral alcohol intermediate in the synthetic pathway.
Experimental Protocol:
The chiral alcohol is derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding diastereomeric Mosher esters.
-
Esterification: In two separate NMR tubes, dissolve ~1-2 mg of the chiral alcohol in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). To one tube, add a slight excess of (R)-MTPA-Cl and a catalytic amount of dimethylaminopyridine (DMAP). To the other tube, add (S)-MTPA-Cl and DMAP.
-
Reaction Monitoring: Monitor the reaction by ¹H NMR until completion.
-
Data Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR). A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.[1][2][3]
Data Presentation (Hypothetical Data for a Precursor Alcohol):
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.95 | 4.90 | +0.05 |
| H-3α | 1.80 | 1.88 | -0.08 |
| H-3β | 1.65 | 1.75 | -0.10 |
| Me-7 | 0.95 | 0.92 | +0.03 |
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To confirm the absolute configuration of a synthetic this compound isomer in solution.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the this compound isomer in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Record the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹) using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both enantiomers of the this compound isomer.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental spectrum and one of the calculated enantiomer spectra allows for the unambiguous assignment of the absolute configuration.[4]
Data Presentation:
The results would be presented as a spectral overlay of the experimental VCD spectrum against the calculated spectra for the (R) and (S) enantiomers. A clear correlation between the experimental and one of the calculated spectra confirms the absolute stereochemistry.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and stereochemical confirmation of this compound isomers and the logical relationship between the different analytical methods.
Caption: Workflow for the synthesis and stereochemical confirmation of a this compound isomer.
Caption: Logical relationship between analytical methods for stereochemical determination.
Conclusion
The confirmation of absolute stereochemistry is a non-trivial but essential aspect of modern chemical research, particularly in the pharmaceutical industry. While X-ray crystallography provides a definitive answer, its applicability is limited. This guide has outlined a comparative framework of powerful and more broadly applicable techniques—chiral HPLC, NMR-based methods, and VCD spectroscopy—for the stereochemical analysis of synthetic this compound isomers. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to unambiguously determine the three-dimensional structure of their synthetic targets, ensuring the desired biological activity and meeting regulatory standards.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Neuroprotective Effects of Iridoids: Evaluating Nepetalic Acid's Potential Against Established Compounds
For Immediate Release
This guide provides a comprehensive evaluation of the neuroprotective effects of various iridoid compounds, with a particular focus on comparing the potential of nepetalic acid and its related compound, nepetalactone (B1678191), against well-researched iridoids such as geniposide, catalpol (B1668604), and aucubin (B1666126). This analysis is based on available preclinical data and aims to inform future research and development in the field of neurodegenerative diseases.
While direct comparative studies on the neuroprotective effects of this compound are limited, this guide synthesizes quantitative data from studies on the closely related nepetalactone and other prominent iridoids. The data is presented in a standardized format to facilitate objective comparison of their efficacy in various experimental models of neurodegeneration.
Quantitative Data Comparison
The following tables summarize the neuroprotective effects of selected iridoids across different in vitro and in vivo models. The data highlights the compounds' ability to mitigate neuronal damage, reduce oxidative stress, and suppress neuroinflammation.
Table 1: In Vitro Neuroprotective Effects of Iridoids in Alzheimer's Disease Models
| Iridoid | Cell Line | Insult | Concentration(s) | Outcome Measure | Result | Reference(s) |
| Geniposide | Primary Cortical Neurons | Aβ₁₋₄₂ (5 µM) | 2.5, 5, 10 µM | Cell Viability (MTT) | Increased to 65.1%, 74.3%, 88.1% respectively | [1][2] |
| Apoptosis (TUNEL) | Reduced from 70.2% to 51.6%, 35.4%, 21.9% respectively | [1][2] | ||||
| SH-SY5Y | Aβ₁₋₄₂ (20 µM) | 5, 10, 20, 40 µM | Cell Viability (MTT) | Significantly increased in a dose-dependent manner | [3] | |
| Catalpol | SKNMC cells co-cultured with AD LCLs | Aβ generation | 10, 50, 100 µM | Nrf2, HO-1, NQO1 levels | Dose-dependently increased | [4] |
| Mitochondrial Membrane Potential | Reversed the decrease caused by AD LCLs | [4] |
Table 2: In Vitro Neuroprotective Effects of Iridoids in Parkinson's Disease and Oxidative Stress Models
| Iridoid | Cell Line | Insult | Concentration(s) | Outcome Measure | Result | Reference(s) |
| Catalpol | Mesencephalic Neurons | MPP⁺ (10 µM) | Not specified | Dopaminergic Neuron Death | Attenuated in a dose-dependent manner | [5] |
| SOD & GPx Activity | Increased | [5] | ||||
| Primary Cortical Neurons | H₂O₂ | 12.5 µM | ROS Levels | Significantly reduced | [6] | |
| SOD & GSH Levels | Increased | [6] | ||||
| MDA Levels | Decreased | [6] | ||||
| Aucubin | BV-2 Microglia | LPS (100 ng/mL) | Not specified | TNF-α, IL-1β, IL-6 Levels | Lowered | [7] |
| AKR1B1 Expression | Downregulated | [7] |
Table 3: In Vivo Neuroprotective Effects of Iridoids
| Iridoid | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference(s) |
| Geniposide | APP/PS1 Mice | Alzheimer's Disease | Not specified | Soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ | Decreased levels | [8] |
| Aβ₁₋₄₀ Plaque Deposition | Reduced area and density | [8] | ||||
| Catalpol | MPTP Mice | Parkinson's Disease | Not specified | Dopaminergic Neuron Loss | Mitigated | [9][10] |
| Oxidative Stress | Inhibited | [9][10] | ||||
| Pro-inflammatory Factors | Reduced | [9][10] | ||||
| Aucubin | STZ-induced Diabetic Mice | Diabetic Neuropathic Pain | Not specified | Mechanical Allodynia & Thermal Hyperalgesia | Ameliorated | [7][11] |
| Gerbils | Forebrain Ischemia-Reperfusion | 10 mg/kg | Superoxide Anion Production | Significantly reduced | [12][13] | |
| SOD1 & SOD2 Expressions | Significantly increased | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Aβ-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (e.g., 10 µM) for 4-5 days.[14][15]
-
Aβ Peptide Preparation: Aβ₁₋₄₂ peptide is dissolved in a solvent like DMSO to create a stock solution (e.g., 10 mM). This stock is then diluted in cell culture medium to the desired final concentration (e.g., 10-20 µM) and often incubated to allow for aggregation into neurotoxic oligomers.[3]
-
Treatment: Differentiated or undifferentiated SH-SY5Y cells are pre-treated with various concentrations of the iridoid compound for a specified duration (e.g., 12-24 hours).[16] Subsequently, the cells are exposed to the prepared Aβ₁₋₄₂ solution for another 24-48 hours.[3][15]
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is commonly used to measure cell viability.[1][3]
-
Apoptosis: Apoptosis can be quantified using methods like TUNEL staining or by measuring caspase-3/7 activity.[1][15]
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.
-
Rotenone-Induced Parkinson's Disease Model in Rats
-
Animal Model: Male Wistar rats are typically used for this model.[17][18]
-
Induction of Parkinsonism: Rotenone (B1679576), a mitochondrial complex I inhibitor, is administered to induce Parkinson's-like pathology. A common protocol involves intraperitoneal (IP) injections of rotenone at a dose of 2.5 mg/kg body weight daily for a period of several days (e.g., 9 days) to develop symptoms.[17] The rotenone is often dissolved in a vehicle like sunflower oil or a mixture of DMSO and MCT oil.[18][19]
-
Treatment: The iridoid compound is administered, often orally or via IP injection, either prior to or concurrently with the rotenone treatment.
-
Assessment of Neuroprotection:
-
Behavioral Tests: Motor coordination and deficits are assessed using tests like the rotarod, open field, and pole test.
-
Biochemical Analysis: Levels of dopamine (B1211576) and its metabolites in the striatum are measured. Markers of oxidative stress (e.g., MDA, SOD, GSH) and inflammation (e.g., TNF-α, IL-1β) in brain tissue are quantified.
-
Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is determined to assess dopaminergic neuron survival.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of iridoids are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutics.
Anti-inflammatory Pathways
A primary mechanism of neuroprotection for many iridoids is the suppression of neuroinflammation, which is often mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Activated microglia, the resident immune cells of the brain, release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, contributing to neuronal damage. Iridoids such as geniposide, catalpol, and aucubin have been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[6][20][21]
References
- 1. Geniposide Protects Primary Cortical Neurons against Oligomeric Aβ1-42-Induced Neurotoxicity through a Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geniposide Protects Primary Cortical Neurons against Oligomeric Aβ1-42-Induced Neurotoxicity through a Mitochondrial Pathway | PLOS One [journals.plos.org]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial metabolic reprogramming: Aucubin inhibits aldose reductase to reverse diabetic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geniposide-mediated protection against amyloid deposition and behavioral impairment correlates with downregulation of mTOR signaling and enhanced autophagy in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. mdpi.com [mdpi.com]
- 13. Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nepetalic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of nepetalic acid, emphasizing a cautious approach due to the limited availability of complete hazard data. By adhering to these protocols, laboratories can maintain a high standard of safety and regulatory compliance, building trust in their chemical handling practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhalation. Emergency eyewash stations and safety showers should be readily accessible.
Hazard Profile of this compound
While some sources indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), toxicological data suggests a need for careful handling.[1][2] The known properties and potential hazards are summarized below.
| Data Point | Value / Observation |
| GHS Classification | Not formally classified as hazardous.[1][2] |
| Acute Toxicity | LD50 (intraperitoneal, mouse): 1050 mg/kg.[1][2] |
| Environmental Impact | Exhibits phytotoxic (toxic to plants), insecticidal, and allelopathic (inhibits growth of other plants) properties. |
The reported LD50 value indicates a moderate level of acute toxicity. Furthermore, its known biological activities suggest that improper disposal could have adverse effects on local ecosystems. Therefore, a conservative approach to waste management is strongly recommended.
Step-by-Step Disposal Protocol
Due to the incomplete toxicological and environmental fate data for this compound, it is essential to manage it as a chemical waste stream through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Do NOT dispose of this compound down the sanitary sewer or in the regular solid waste.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including pure substance, solutions, and contaminated consumables (e.g., pipette tips, absorbent pads), in a dedicated, chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly sealing lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's chemical hygiene plan.
-
-
Container Labeling:
-
Clearly label the waste container with the words "CHEMICAL WASTE " and the full chemical name: "This compound ".
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Record the date when waste was first added to the container (the "accumulation start date").
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA should be a secure area, away from general laboratory traffic, and should have secondary containment (e.g., a spill tray) to contain any potential leaks.
-
-
Arranging for Disposal:
-
Once the container is full or is ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Follow all institutional procedures for waste handover, including any required documentation.
-
-
Disposal of Empty Containers:
-
A container that has held this compound must be decontaminated before being discarded as regular laboratory trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as chemical waste in your this compound waste container.
-
After triple-rinsing, deface or remove the original chemical label and dispose of the clean container according to your facility's guidelines for non-hazardous glass or plastic recycling or trash.
-
Experimental Protocols
No specific, validated experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes have been identified in the reviewed literature. Attempting to neutralize the acid without a proper, tested procedure could result in unintended reactions or the generation of more hazardous byproducts. Therefore, the only recommended protocol is collection and disposal via a professional hazardous waste management service.
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision-making process for the proper management of this compound waste.
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Nepetalic acid
Essential Safety and Handling Guide for Nepetalic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.
Immediate Safety and Handling Precautions
While specific hazard classifications for this compound are not universally established, it is prudent to handle it with the care due to a potentially hazardous substance, based on toxicological data from similar compounds and general principles for handling organic acids. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Purpose | Source |
| Eye and Face | Safety goggles with side-shields or safety glasses. A face shield is required if there is a risk of splashing. | Protects eyes from splashes and accidental contact. | [1][2][3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat or impervious clothing is required. For significant exposure potential, chemical-resistant coveralls are recommended. | Prevents direct skin contact with the chemical. | [1][2][3][5] |
| Respiratory | Generally not required in well-ventilated areas. If dust or aerosols may be generated, or if working in a confined space, a NIOSH/MSHA approved respirator should be used. | Prevents inhalation of airborne particles or aerosols. | [1][6] |
Quantitative and Physical Data
This table summarizes the available quantitative data and physical properties for this compound. Occupational exposure limits have not been established for this substance.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | [7] |
| Molecular Weight | 184.23 g/mol | [7] |
| Physical State | Solid (assumed based on similar compounds) | [4] |
| Solubility | Water, 2018 mg/L @ 25 °C (estimated) | [8] |
| Acute Toxicity (Oral) | LD50: 1050 mg/kg (intraperitoneal, mouse) | [8] |
Operational Plan: Handling and Storage Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Pre-Handling Preparation
-
Review Safety Data: Before beginning work, thoroughly review this safety guide and any available Safety Data Sheets (SDS) for similar compounds.
-
Verify Engineering Controls: Ensure that the work area, preferably a chemical fume hood, has adequate ventilation.[2]
-
Check Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational.[2]
-
Assemble PPE: Gather all necessary PPE as specified in the table above and inspect it for integrity.
Handling Procedures
-
Work in a Ventilated Area: All handling of this compound should occur within a well-ventilated chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[5]
-
Control Dust and Aerosols: Avoid procedures that could generate dust or aerosols.[2]
-
Wash Hands: Wash hands thoroughly with soap and water after handling the substance.[5][9]
Storage Procedures
-
Container Integrity: Keep the container tightly sealed when not in use.[1][2]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Labeling: Ensure the container is clearly and accurately labeled.
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Dedicated Waste Stream: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Containerization: Collect liquid waste in a dedicated, properly labeled, and sealed container. Solid waste contaminated with this compound (e.g., paper towels, contaminated gloves) should be collected in a separate, clearly labeled, and sealed container.[10]
Disposal Method
-
Consult EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[10]
-
Avoid Drain Disposal: Never pour this compound or its solutions down the drain, as it may be harmful to aquatic life.[5][10]
-
Incineration: The recommended disposal method is typically through incineration by a licensed waste disposal facility.[10]
Decontamination and Spill Response
-
Spill Containment: In the event of a spill, evacuate the immediate area if necessary. For liquid spills, absorb the material with an inert substance like diatomite or universal binders.[10]
-
Surface Cleaning: Decontaminate surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[10]
-
Waste Collection: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container for proper disposal as chemical waste.[10]
Empty Container Disposal
-
Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., alcohol). The rinsate must be collected and disposed of as chemical waste.[10]
-
Disposal: After rinsing, deface or remove the label from the container and dispose of it according to your facility's procedures for non-hazardous laboratory waste.[10]
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. (1R,2S,5R)-2-Methyl-5-((1R)-1-methyl-2-oxoethyl)cyclopentanecarboxylic acid | C10H16O3 | CID 5486616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 524-06-1 [thegoodscentscompany.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
